(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCTWRNVKLXEQC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42406-77-9 | |
| Record name | 42406-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of L-Tyrosine Benzyl Ester in Synthesis
An In-depth Technical Guide to L-Tyrosine Benzyl Ester for Researchers and Drug Development Professionals
L-Tyrosine benzyl ester is a pivotal derivative of the amino acid L-tyrosine, where the carboxylic acid group is protected as a benzyl ester. This modification is not trivial; it is a strategic maneuver that renders the amino acid compatible with the complex, multi-step processes of peptide synthesis and the development of advanced pharmaceutical intermediates. By temporarily masking the reactive carboxyl group, the benzyl ester allows chemists to selectively form peptide bonds at the N-terminus without unwanted side reactions. Its lipophilic nature, conferred by the benzyl group, can also enhance solubility in organic solvents, facilitating reactions and purification.[1]
This guide provides a comprehensive technical overview of L-Tyrosine benzyl ester, from its fundamental properties and synthesis to its critical applications, characterization, and handling. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.
Core Properties and Identification
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in any experimental setting.
Chemical Identifiers
-
Compound Name: L-Tyrosine benzyl ester
-
Synonyms: H-Tyr-OBzl, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate[2]
-
Common Salt Form: L-Tyrosine benzyl ester p-toluenesulfonate (CAS Number: 53587-11-4)[4]
Physicochemical Data
The properties of L-Tyrosine benzyl ester are summarized in the table below, providing critical data for experimental design, including solvent selection and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][3] |
| Molecular Weight | 271.3 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 118 - 122 °C | [1] |
| Optical Rotation | [α]²⁰/D = -14 ± 1º (c=2 in Methanol) | [1] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
Synthesis and Purification: A Protocol Driven by Chemical Principles
The most common and efficient method for preparing L-Tyrosine benzyl ester is the direct Fischer-Speier esterification of L-Tyrosine with benzyl alcohol, catalyzed by an acid such as p-toluenesulfonic acid (TsOH).[5] The key to driving this equilibrium reaction to completion is the continuous removal of water as it is formed.
Causality in Experimental Design:
-
Acid Catalyst (p-TsOH): The acid protonates the carbonyl oxygen of L-tyrosine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.
-
Azeotropic Water Removal: Using a solvent like cyclohexane or toluene with a Dean-Stark apparatus is critical.[5] This setup allows for the physical removal of the water byproduct, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle, ensuring a high yield.
-
Precipitation as a Tosylate Salt: The final product is often isolated as its p-toluenesulfonate salt, which is typically a stable, crystalline solid that is easy to handle and purify by recrystallization.[5] The salt can be precipitated by adding a less polar solvent like ethyl acetate or diethyl ether.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of L-Tyrosine benzyl ester p-toluenesulfonate.
Detailed Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. The entire system should be flame-dried or oven-dried to remove residual moisture.
-
Charging the Flask: To the flask, add L-Tyrosine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane (approx. 1.5-2 mL per gram of L-Tyrosine).[5]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for 4-6 hours or until no more water is collected.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Add ethyl acetate (approx. 4-5 mL per gram of L-Tyrosine) to the cooled solution while stirring.[5]
-
Isolation: Stir the resulting slurry for 1 hour to ensure complete precipitation. Collect the white solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethyl acetate to remove residual benzyl alcohol and other impurities. Dry the purified L-Tyrosine benzyl ester p-toluenesulfonate salt under vacuum.
Analytical Characterization: Validating Structure and Purity
Confirming the identity and purity of the synthesized L-Tyrosine benzyl ester is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
| Analytical Technique | Purpose & Expected Results |
| ¹H NMR Spectroscopy | Structure Confirmation: Expect to see characteristic signals for the aromatic protons of the tyrosine and benzyl groups, a triplet for the α-proton, and a doublet of doublets for the β-protons. The absence of the carboxylic acid proton signal confirms esterification.[2] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Verification: Provides evidence for all 16 unique carbon atoms in the molecule, including the key ester carbonyl carbon signal (~172 ppm).[6] |
| FTIR Spectroscopy | Functional Group Analysis: Key absorbances include a strong ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation: ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 272.3. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Enantiomeric Purity: A reversed-phase HPLC method can determine the chemical purity (typically >98%).[1] Chiral HPLC is essential to confirm that no racemization occurred during synthesis, ensuring high enantiomeric excess.[5][7] |
Applications in Peptide Synthesis and Drug Discovery
The primary utility of L-Tyrosine benzyl ester lies in its role as a protected amino acid for peptide synthesis, particularly in solution-phase methodologies.
Role in Peptide Bond Formation:
In peptide synthesis, a free N-terminus of one amino acid (or peptide) is coupled with the activated C-terminus of another. To ensure the reaction proceeds in the desired direction, the C-terminus of the N-terminal residue and the N-terminus of the C-terminal residue must be protected. L-Tyrosine benzyl ester serves as a C-terminally protected amino acid.
Workflow: Dipeptide Synthesis
The following diagram illustrates the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with L-Tyrosine benzyl ester to form a dipeptide.
Caption: Logical flow for the synthesis of a protected dipeptide using L-Tyrosine benzyl ester.
Key Advantages in Synthesis:
-
Orthogonality: The benzyl ester protecting group is stable to the conditions used for removing many common N-terminal protecting groups (e.g., the Boc group, which is removed with mild acid like TFA), but it can be cleaved under different conditions (catalytic hydrogenation).[8][9] This orthogonality is fundamental to complex multi-step syntheses.
-
Fragment Condensation: It is used to prepare protected peptide fragments that can be coupled together in solution to build larger proteins.[8]
Other Scientific Applications:
-
Pharmaceutical Development: Serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions by influencing neurotransmitter pathways.[1][2]
-
Neuroscience Research: Utilized in studies on the effects of amino acids on brain function, mood disorders, and cognitive enhancement.[1][2]
-
Cosmetic Formulations: Incorporated into skincare products for its potential antioxidant properties.[1][2][10]
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4][10]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C or -20°C is recommended.[1][4]
-
Toxicity: While specific toxicity data is not widely reported, it should be handled with the care afforded to all laboratory chemicals.[10]
Conclusion
L-Tyrosine benzyl ester is more than a simple derivative; it is a strategically designed tool that enables precise chemical construction. Its well-defined physicochemical properties, established synthetic routes, and versatile role as a protected intermediate make it an indispensable compound in the fields of peptide chemistry, drug discovery, and biochemical research. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, empowers researchers to leverage its full potential in their scientific endeavors.
References
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Synthesis of L-tyrosine benzyl ester . PrepChem.com. [Link]
-
L-Tyrosine benzyl ester | 42406-77-9 . J&K Scientific LLC. [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential . Digital Commons @ Michigan Tech. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . Aapptec. [Link]
-
L-Tyrosine benzyl ester . ChemBK. [Link]
-
Supporting information_OBC_rev1 . The Royal Society of Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . Aapptec. [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin . AIR Unimi. [Link]
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N-Carboxy-L-tyrosine, N-benzyl ethyl ester . SpectraBase. [Link]
-
General method to prepare amino acids benzyl esters and to isolate them... . ResearchGate. [Link]
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- 10. chembk.com [chembk.com]
The Cornerstone of a Revolution: An In-depth Guide to the Key Building Blocks in Peptide Synthesis
Abstract
The synthesis of peptides, once a monumental undertaking, has been revolutionized by the principles of solid-phase synthesis and the strategic use of chemical "building blocks." These blocks—amino acids with temporarily masked reactive groups—are the fundamental units that enable the precise, stepwise assembly of complex peptide chains. This guide provides an in-depth exploration of these core components, delving into the chemical strategies, reaction mechanisms, and practical protocols that underpin modern peptide synthesis. We will dissect the logic behind orthogonal protection schemes, compare the workhorse coupling reagents that drive peptide bond formation, and provide field-proven methodologies for researchers, scientists, and drug development professionals. The aim is to move beyond a simple recitation of steps to a functional understanding of why specific choices are made, empowering the reader to troubleshoot and optimize their own synthetic endeavors.
Introduction: The Logic of Controlled Assembly
At its core, peptide synthesis is a feat of chemical control. The challenge lies in sequentially linking specific amino acids, each bearing a reactive amino group and a reactive carboxylic acid group, without uncontrolled polymerization or unwanted side-chain reactions.[1] The elegant solution to this is the concept of protecting groups : temporary chemical modifications that render a functional group inert until its reactivity is desired.[2]
This principle is the bedrock of modern Solid-Phase Peptide Synthesis (SPPS) , a technique pioneered by Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984.[] In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, simplifying the entire process by allowing reagents and byproducts to be removed by simple filtration and washing.[4] The success of this entire workflow hinges on the key building blocks: the protected amino acids.
The Fundamental Building Block: The Protected Amino Acid
The true building block in SPPS is not the native amino acid, but rather an engineered derivative where reactive sites are selectively masked. This requires a sophisticated strategy of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5]
Nα-Amino Protection: The Fmoc vs. Boc Strategies
The temporary protection of the α-amino group (Nα) is the gatekeeper of the synthesis cycle, ensuring one amino acid is added at a time. Two strategies have dominated the field: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[]
-
The Boc Strategy: This original approach uses the acid-labile Boc group. Repetitive deprotection is achieved with a moderately strong acid like trifluoroacetic acid (TFA).[7] While foundational, it requires the use of a very strong acid (e.g., hydrofluoric acid) for the final cleavage from the resin, which can be hazardous and degrade sensitive peptides.[8]
-
The Fmoc Strategy: This is now the most widely used method in SPPS.[] The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[2][8] This approach is highly advantageous because the side-chain protecting groups and the resin linker are acid-labile.[] This orthogonality—removing the temporary Nα-group with a base while the "permanent" side-chain groups remain stable until the final acid-mediated cleavage—provides a much milder and more versatile workflow.[][5]
Caption: Orthogonal deprotection schemes for Fmoc and Boc strategies.
Side-Chain Protection: Preventing Unwanted Reactivity
Amino acids with functional groups in their side chains (e.g., lysine, aspartic acid, cysteine) require "permanent" protecting groups to prevent interference during synthesis.[5] These groups must remain stable during the repeated Nα-deprotection cycles but be readily removable during the final cleavage step.[] In the context of the dominant Fmoc strategy, acid-labile side-chain protecting groups are used.
| Amino Acid | Common Side-Chain Protecting Group | Cleavage Condition |
| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |
| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | Strong Acid (TFA) |
| Cysteine (Cys) | Trt (Trityl) | Strong Acid (TFA) |
| Glutamic Acid (Glu) | OtBu (tert-Butyl ester) | Strong Acid (TFA) |
| Histidine (His) | Trt (Trityl) | Strong Acid (TFA) |
| Lysine (Lys) | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |
| Serine (Ser) | tBu (tert-Butyl ether) | Strong Acid (TFA) |
| Threonine (Thr) | tBu (tert-Butyl ether) | Strong Acid (TFA) |
| Tryptophan (Trp) | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |
| Tyrosine (Tyr) | tBu (tert-Butyl ether) | Strong Acid (TFA) |
| (Data compiled from various sources, including[][10]) |
The choice of protecting group is critical. For instance, the Trityl (Trt) group for cysteine is particularly useful as it is removed during the final TFA cleavage, yielding a peptide with a free sulfhydryl group ready for disulfide bond formation or modification.
The Engine of Synthesis: Coupling Reagents
Once the Nα-amino group is deprotected, it must form a peptide bond with the carboxyl group of the next incoming protected amino acid. This reaction does not occur spontaneously and requires a coupling reagent to "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the free amine.[11][12]
The mechanism generally involves the formation of a highly reactive intermediate, which then reacts with the amine to form the stable amide bond.[13]
Caption: Generalized mechanism of peptide bond formation via an activated intermediate.
There are two major classes of coupling reagents:
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), were among the first coupling reagents used in SPPS.[14] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][15]
However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to racemization.[14] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used. These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, active ester, which suppresses side reactions and improves coupling efficiency.[16][17] DIC is often preferred in SPPS because its urea byproduct is soluble and easily washed away.[13]
Onium Salts (Aminium/Uronium and Phosphonium)
In recent years, onium salt-based reagents have become the gold standard for their high efficiency and speed.[11] These include:
-
Aminium/Uronium Salts: HBTU, HATU, and HCTU.
-
Phosphonium Salts: PyBOP and PyAOP.
These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an active ester (e.g., OBt or OAt esters). HATU is particularly potent because its corresponding additive, HOAt, has a pyridine nitrogen that provides anchimeric assistance, accelerating the coupling reaction. COMU, an Oxyma-based aminium salt, offers high efficiency comparable to HATU but avoids the use of potentially explosive HOBt or HOAt derivatives, making it a safer alternative.[11]
| Reagent Family | Examples | Key Characteristics |
| Carbodiimides | DIC, EDC | Cost-effective; requires an additive (e.g., Oxyma) to suppress side reactions and racemization.[16] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient; does not cause guanidinylation side reactions. |
| Aminium Salts | HBTU, HATU, COMU | Very fast and efficient; HATU is extremely reactive for difficult couplings; COMU is a safer, modern alternative.[11] |
The SPPS Workflow: A Validating, Cyclical Process
The entire synthesis is a cycle of discrete, repeated steps. The integrity of the final peptide is dependent on each step proceeding to completion.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for adding one amino acid.
Materials:
-
Peptide-resin from the previous cycle (with Nα-Fmoc group intact).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Wash Solvent: Anhydrous, peptide-synthesis-grade DMF.
-
Amino Acid Solution: Fmoc-protected amino acid (3-5 equivalents relative to resin loading).
-
Coupling Reagent Solution: e.g., HBTU (3-5 eq.).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of deprotection solution and agitate for 15-20 minutes.[18] Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. This is critical as residual base will neutralize the incoming activated amino acid.
-
In-Process Control (Kaiser Test):
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add the activation base (DIPEA) to this solution. This initiates the activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-120 minutes. The time depends on the specific amino acids being coupled.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Coupling Completion Check (Kaiser Test):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads/solution) confirms the complete consumption of the free amines, indicating a successful coupling.[21][22]
-
Causality: If the test is positive, it signifies incomplete coupling. A second coupling (recouple) should be performed before proceeding.[23] Failure to do so results in deletion sequences, which are difficult to separate from the target peptide.
-
Protocol: Final Cleavage and Deprotection
Once the sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Materials:
-
Dry peptide-resin.
-
Cleavage Cocktail: The composition depends on the peptide sequence. A common cocktail is "Reagent K".[24]
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 1.0%
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): 2.5%
-
Rationale: TFA is the strong acid that performs the cleavage.[10] Water acts as a proton source. TIS and EDT are "scavengers" that trap the highly reactive carbocations generated from the cleavage of tBu, Boc, and Trt groups, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[25]
-
Methodology:
-
Thoroughly wash the final peptide-resin with dichloromethane (DCM) and dry it under a high vacuum.[25]
-
Add the chilled cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[24]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which now contains the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The product is now ready for purification (typically by RP-HPLC) and analysis (e.g., Mass Spectrometry).
Conclusion and Future Outlook
The protected amino acid is the quintessential building block of modern peptide science. The strategic interplay between temporary Nα-protection (predominantly Fmoc), permanent side-chain protection, and the solid support allows for a robust, automatable, and highly efficient synthetic process.[26] Advances in this field continue to focus on developing more efficient coupling reagents, greener synthesis protocols, and novel protecting groups that enable the synthesis of increasingly complex and modified peptides for therapeutic and research applications.[4][27][28] The foundational principles discussed herein provide the essential knowledge for any scientist seeking to harness the power of synthetic peptides.
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- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.Vertex AI Search.
- Why Fmoc-Protected Amino Acids Dominate SPPS?BOC Sciences.
- Advancements in Peptide Synthesis Methods Applications and Innovations.Mtoz Biolabs.
- Advancements in peptide-based therapeutics: Design, synthesis and clinical applications.ResearchGate.
- Advancements in Peptide Synthesis: From Fundamentals to Innovative Strategies.Source not specified.
- Protecting Groups in Peptide Synthesis.PubMed.
- Protecting Groups in Peptide Synthesis.Springer Nature Experiments.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.BOC Sciences.
- Protecting Groups in Peptide Synthesis.Biosynth.
- Protected Peptides: Essential Building Blocks for Research.BOC Sciences.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative.BOC Sciences.
- Guide to Resins and Linkers in SPPS.Biosynth.
- Linkers, resins, and general procedures for solid-phase peptide synthesis.PubMed.
- Carbodiimides and Additives.Aapptec Peptides.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.Benchchem.
- Mechanism of peptide bond formation through carbodiimide.ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
- Recent development of peptide coupling reagents in organic synthesis.Tetrahedron.
- An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis.Source not specified.
- Kaiser Test Definition.Fiveable.
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).Aapptec Peptides.
- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.Benchchem.
- Fmoc Solid Phase Peptide Synthesis.ChemPep.
- Monitoring of Peptide Coupling and Capping; Coupling Tests.AAPPTec.
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.Organic Letters.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- Cleavage Cocktails; Reagent B.Aapptec Peptides.
- Novabiochem® - Fmoc resin cleavage protocols.Merck Millipore.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Sigma-Aldrich.
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- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine benzyl ester, is a pivotal chiral building block in the landscape of modern drug discovery. Its unique trifunctional nature—comprising a primary amine, a carboxylic acid, and a phenolic hydroxyl group—necessitates a strategic approach to its incorporation into complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate. We will delve into its critical role in peptide synthesis and as a precursor for complex natural product synthesis, supported by detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Introduction: The Strategic Importance of L-Tyrosine Benzyl Ester
L-Tyrosine and its derivatives are fundamental components of numerous biologically active compounds.[1] The strategic protection of its functional groups is paramount for its successful application in multi-step syntheses. This compound serves as a cornerstone in this regard, primarily by protecting the C-terminal carboxylic acid. This protection is crucial for two main reasons:
-
Preventing Self-Polymerization: During peptide bond formation, the activated carboxylic acid of one amino acid is prone to react with the free amine of another. Esterification of the carboxylic acid prevents this unwanted side reaction.
-
Enabling Stepwise Synthesis: The benzyl ester group is stable under the conditions required for the removal of common N-terminal protecting groups like tert-butoxycarbonyl (Boc), allowing for the sequential addition of amino acids in a controlled manner.[2]
The benzyl ester is typically removed under strong acidic conditions or via catalytic hydrogenolysis, providing an orthogonal deprotection strategy in conjunction with acid-labile N-terminal protecting groups.[3] This application note will focus on the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, a well-established approach in peptide synthesis.[2]
Core Applications in Drug Discovery
Foundational Role in Peptide Synthesis
Peptides are of immense interest in drug discovery due to their high specificity and potency. L-Tyrosine benzyl ester is a key reagent for incorporating tyrosine residues into peptide chains, which are often crucial for biological activity.
The general workflow for incorporating L-Tyrosine benzyl ester into a growing peptide chain using a solution-phase Boc/Bzl strategy involves three key stages: N-terminal protection of the tyrosine ester, coupling with the next amino acid, and selective deprotection of the N-terminus for further chain elongation.
Caption: Workflow for dipeptide synthesis.
Protocol 1: N-Terminal Protection of this compound with Boc Anhydride
This protocol describes the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, a critical first step before peptide coupling.
-
Rationale: The Boc group is acid-labile and can be selectively removed without cleaving the C-terminal benzyl ester or benzyl-based side-chain protecting groups, forming the basis of the Boc/Bzl strategy.[4] The use of a mild base like sodium bicarbonate is crucial to neutralize the in-situ formed acid and drive the reaction to completion.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate (KHSO₄) solution (e.g., 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (approx. 2 equivalents) to the solution and stir until dissolved.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Extract the reaction mixture with pentane or diethyl ether to remove unreacted (Boc)₂O.[5] b. Carefully acidify the aqueous layer to a pH of 1-2 with a cold KHSO₄ solution. This will protonate the carboxylic acid (if any hydrolysis occurred) and any unreacted amine.[5] c. Extract the product into ethyl acetate (3x). d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: The crude product is often of high purity. If necessary, it can be purified by silica gel column chromatography.
-
Protocol 2: Peptide Coupling using DCC/HOBt
This protocol details the formation of a peptide bond between N-Boc-L-Tyrosine benzyl ester and another N-protected amino acid. Here, we exemplify the coupling with N-Boc-L-Alanine.
-
Rationale: Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid. The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a racemization suppressant and improves coupling efficiency by forming an active ester intermediate.[6]
-
Materials:
-
N-Boc-L-Alanine (or other desired N-Boc amino acid)
-
H-L-Tyr-OBzl (prepared from deprotection of N-Boc-L-Tyr-OBzl if extending a chain, or starting material if it's the C-terminal residue)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (if starting from a salt)
-
Ethyl acetate
-
1M HCl, Saturated NaHCO₃, Brine
-
-
Procedure:
-
Dissolution: Dissolve N-Boc-L-Alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents). Stir for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling: Add H-L-Tyr-OBzl (1 equivalent) to the reaction mixture. If the tyrosine ester is in its hydrochloride or TFA salt form, add 1 equivalent of a non-nucleophilic base like DIEA to liberate the free amine.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Filter off the precipitated DCU. b. Dilute the filtrate with ethyl acetate. c. Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[7] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
-
Protocol 3: N-Terminal Boc Deprotection
This protocol outlines the removal of the N-terminal Boc group to allow for the next coupling step.
-
Rationale: Trifluoroacetic acid (TFA) is a strong enough acid to rapidly cleave the Boc group while leaving the benzyl ester intact.[4] The resulting amine is obtained as a TFA salt, which must be neutralized before the subsequent coupling reaction.
-
Materials:
-
Boc-protected peptide benzyl ester (e.g., N-Boc-Ala-Tyr-OBzl)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the solution (e.g., 50% TFA in DCM).
-
Reaction: Stir at room temperature for 30-60 minutes.
-
Precipitation: Concentrate the solution under reduced pressure and add cold diethyl ether to precipitate the deprotected peptide TFA salt.[7]
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting peptide salt is ready for the next coupling step after neutralization.
-
Precursor for Complex Natural Product Synthesis: The Case of Isodityrosine
This compound is a key intermediate in the synthesis of isodityrosine, a component of plant cell wall proteins.[8] This involves the protection of the amine group, followed by oxidative coupling.
Protocol 4: N-Tritylation of this compound
This protocol is a specific example of N-protection, leading to an intermediate for isodityrosine synthesis.[9]
-
Rationale: The trityl (triphenylmethyl) group is a bulky protecting group for the amine that can be introduced under basic conditions. Its steric hindrance can influence subsequent reactions.
-
Materials:
-
This compound
-
Trityl chloride ((chloromethanetriyl)tribenzene)
-
Acetonitrile (anhydrous)
-
Triethylamine (anhydrous)
-
Petroleum ether and Ethyl acetate for chromatography
-
-
Procedure:
-
Setup: Dissolve this compound (1 equivalent) and trityl chloride (1 equivalent) in anhydrous acetonitrile in a flask equipped with a nitrogen inlet.[9]
-
Reaction Initiation: Cool the solution to 0 °C (273 K). Add triethylamine (1.6 equivalents) dropwise.[9]
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.[9]
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate gradient (e.g., starting from 4:1). This should yield the title compound as a white solid.[9]
-
Application in Targeted Protein Degradation (TPD): An Indirect Role
While our comprehensive search did not reveal direct applications of this compound as a component of PROTACs or molecular glues, its importance in drug discovery remains highly relevant to this field. The synthesis of complex peptide-based structures, enabled by building blocks like L-tyrosine benzyl ester, can lead to the development of:
-
Novel Binders: Peptides with high affinity and specificity for target proteins, which can be incorporated as the "warhead" of a PROTAC.
-
Scaffolds for Ligand Development: The tyrosine moiety itself is a common feature in many small molecule inhibitors that can be adapted for TPD applications.
The following diagram illustrates the conceptual link between foundational peptide synthesis and the development of advanced therapeutic modalities like TPD.
Caption: From Building Block to Advanced Therapy.
Data Summary
While specific quantitative data like IC₅₀ values are dependent on the final synthesized molecule, the efficiency of the synthetic steps themselves can be quantified.
| Protocol Step | Typical Reagents | Expected Yield | Key Considerations |
| N-Boc Protection | (Boc)₂O, NaHCO₃ | >90% | Ensure complete reaction by TLC; proper work-up is crucial. |
| Peptide Coupling | DCC/HOBt, N-Boc-AA | 70-90% | Dependent on amino acid sterics; monitor for racemization. |
| N-Tritylation | Trityl Chloride, TEA | ~85%[9] | Requires anhydrous conditions for optimal yield. |
| Boc-Deprotection | TFA in DCM | >95% (as salt) | Ensure complete removal of TFA before next step. |
Conclusion
This compound is a quintessential chiral building block whose value in drug discovery is realized through its strategic application in synthesis. Its primary role in facilitating controlled, stepwise peptide synthesis via the Boc/Bzl strategy is well-established and remains a cornerstone of medicinal chemistry. Furthermore, its utility as a precursor for complex natural products underscores its versatility. While not a direct player in the current generation of targeted protein degraders, the complex molecules it helps create are essential for discovering the novel protein binders that drive this and other next-generation therapeutic modalities. The protocols provided herein offer a robust framework for leveraging the full potential of this invaluable synthetic intermediate.
References
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts. Updated September 30, 2024. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: While not directly cited from a search result, this is an authoritative text on protecting groups, relevant to the discussion.)
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 15, 2026. [Link]
-
A convenient synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors. Digital Commons @ Michigan Tech. Published September 1, 2024. [Link]
-
Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of (S,S)-isodityrosine by Dötz Benzannulation. The Journal of Organic Chemistry, 70(18), 7422–7425. [Link]
-
PrepChem. Synthesis of L-tyrosine benzyl ester. PrepChem.com. Accessed January 15, 2026. [Link]
-
Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of (S,S)-isodityrosine by Dötz benzannulation. Journal of Organic Chemistry, 70(18), 7422-7425. (PMID: 16122216) [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 15, 2026. [Link]
-
Kent, S. B. H., et al. Experimental Procedures. The Royal Society of Chemistry. Accessed January 15, 2026. [Link]
-
Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-23). Humana Press, New York, NY. [Link]
-
Grieco, P. A., & Williams, J. D. (1982). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 47(24), 4781-4785. [Link]
- Arens, J. F. (1957). Process for the synthesis of peptides. U.S.
-
Feliu, L., & Planas, M. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 296. [Link]
-
Lee, S., et al. (2023). Synthesis of the Isodityrosine Moiety of Seongsanamide A–D and Its Derivatives. Molecules, 28(13), 4984. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluensulfonate salts. ResearchGate. Accessed January 15, 2026. [Link]
-
Chen, L., Gao, Y. X., & Zhao, Y. F. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. [Link]
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Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]
-
Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(14), 6584-6588. [Link]
-
Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-21. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals. Accessed January 15, 2026. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Accessed January 15, 2026. [Link]
-
Chen, L., Gao, Y. X., & Zhao, Y. F. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412. [Link]
-
Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus. Chimie, 27(S1), 1-21. [Link]
-
Sun, D., et al. (2013). Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Asian Journal of Chemistry, 25(18), 10453-10455. [Link]
-
PubChem. Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. PubChem. Accessed January 15, 2026. [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 8. journals.iucr.org [journals.iucr.org]
- 9. (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: L-Tyrosine Benzyl Ester as a Protecting Group for Carboxylic Acids
Introduction: Strategic Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success. A well-chosen protecting group strategy ensures that specific functional groups remain inert during synthetic transformations, thereby preventing unwanted side reactions and maximizing the yield of the desired product. The L-Tyrosine benzyl ester moiety stands out as a versatile and robust protecting group for carboxylic acids, offering a unique combination of stability, ease of introduction, and selective removal. Its application is particularly notable in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS), where its orthogonality to the acid-labile Boc group is a key advantage.[1][2][3]
These application notes provide an in-depth guide to the use of L-Tyrosine benzyl ester as a protecting group for carboxylic acids. We will delve into the mechanistic underpinnings of its installation and cleavage, provide detailed, field-proven protocols, and present a comparative analysis of its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Part 1: The Chemistry of L-Tyrosine Benzyl Ester Protection
Mechanism of Protection: The Steglich Esterification
The esterification of a carboxylic acid with L-Tyrosine benzyl ester is most commonly and efficiently achieved through the Steglich esterification.[4][5] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild, room-temperature conditions, making it compatible with a wide range of sensitive functional groups.[5][6]
The mechanism of the Steglich esterification is a well-elucidated process. Initially, the carboxylic acid activates DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. In the presence of DMAP, a more potent nucleophile than the alcohol, an N-acylpyridinium species is formed. This "active ester" is highly reactive towards the hydroxyl group of L-Tyrosine benzyl ester, leading to the formation of the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[4][5]
Caption: Mechanism of Steglich Esterification.
Protocol for Carboxylic Acid Protection
This protocol outlines a general procedure for the esterification of a generic carboxylic acid with L-Tyrosine benzyl ester using DCC and DMAP.
Materials:
-
Carboxylic acid (1.0 eq)
-
L-Tyrosine benzyl ester p-toluenesulfonate salt (1.1 eq)
-
Triethylamine (TEA) (1.1 eq, if starting with the tosylate salt)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and L-Tyrosine benzyl ester p-toluenesulfonate salt (1.1 eq) in anhydrous DCM.
-
Neutralization: If using the tosylate salt of L-Tyrosine benzyl ester, add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Catalyst Addition: Add DMAP (0.1 eq) to the reaction mixture.
-
Coupling: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure L-Tyrosine benzyl ester protected carboxylic acid.
Self-Validation: The successful formation of the ester can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the carboxylic acid proton and appearance of characteristic signals for the L-Tyrosine benzyl ester moiety) and mass spectrometry. The purity should be assessed by HPLC.
Part 2: Deprotection Strategies
The removal of the L-Tyrosine benzyl ester protecting group can be achieved under different conditions, providing flexibility in synthetic design. The two most common and effective methods are catalytic hydrogenolysis and acid-catalyzed hydrolysis.
Catalytic Hydrogenolysis
This is a mild and clean method for the deprotection of benzyl esters.[7][8][9] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Mechanism of Hydrogenolysis: The substrate adsorbs onto the surface of the palladium catalyst, followed by the oxidative addition of the benzylic C-O bond to the metal center. Subsequent reaction with hydrogen, also adsorbed on the catalyst surface, leads to the cleavage of the bond and the release of the deprotected carboxylic acid and toluene.[7][8]
Caption: Simplified Mechanism of Catalytic Hydrogenolysis.
Protocol for Deprotection by Catalytic Hydrogenolysis: Materials:
-
L-Tyrosine benzyl ester protected carboxylic acid (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Preparation: Dissolve the protected carboxylic acid in MeOH or EtOAc in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-8 hours. Monitor the reaction by TLC.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or chromatography.
Acid-Catalyzed Hydrolysis
This method is an alternative to hydrogenolysis, particularly when the substrate contains other functional groups that are sensitive to reduction. Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are typically used.[10][11]
Protocol for Deprotection by Acidolysis (TFA): Materials:
-
L-Tyrosine benzyl ester protected carboxylic acid (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Preparation: Dissolve the protected carboxylic acid in DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath and add TFA (typically a 25-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene to ensure complete removal of residual TFA.
-
Triturate the residue with cold anhydrous diethyl ether to precipitate the deprotected carboxylic acid.
-
-
Purification: Collect the solid by filtration and wash with cold ether. The product can be further purified by recrystallization if necessary.
Part 3: Performance and Orthogonality
Quantitative Data Summary
The choice of protection and deprotection method will influence the overall yield and purity of the final product. The following table summarizes typical yields for the described protocols.
| Process | Method | Typical Yield | Key Considerations |
| Protection | Steglich Esterification (DCC/DMAP) | 80-95% | Steric hindrance of the carboxylic acid can affect yield.[12] |
| Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) | >90% | Catalyst poisoning can occur with sulfur-containing compounds.[7] |
| Deprotection | Acidolysis (TFA/DCM) | 85-95% | Potential for acid-sensitive functional groups to be affected. |
Orthogonality in Peptide Synthesis
A significant advantage of the L-Tyrosine benzyl ester protecting group is its orthogonality with other commonly used protecting groups in peptide synthesis.[1][2]
-
Boc/Bzl Strategy: The benzyl ester is stable to the acidic conditions (e.g., TFA in DCM) used for the removal of the N-α-Boc group, making it an ideal choice for C-terminal protection in this strategy.[3][13]
-
Fmoc/tBu Strategy: The benzyl ester is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the N-α-Fmoc group.[14][] This allows for the synthesis of fully protected peptide fragments that can be deprotected at the C-terminus selectively.
Caption: Orthogonality in the Boc/Bzl Strategy.
Conclusion
The L-Tyrosine benzyl ester is a highly effective and versatile protecting group for carboxylic acids. Its ease of introduction via the mild Steglich esterification and its selective removal through catalytic hydrogenolysis or acidolysis make it a valuable tool for organic chemists. Its orthogonality with common N-terminal protecting groups like Boc and Fmoc further solidifies its importance in modern peptide synthesis and drug discovery. By understanding the underlying mechanisms and following robust protocols, researchers can confidently employ the L-Tyrosine benzyl ester to achieve their synthetic goals with high efficiency and purity.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
(n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. [Link]
-
(n.d.). Protecting Groups. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
(n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them. [Link]
-
(n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. peptide.com [peptide.com]
Incorporation of L-Tyrosine benzyl ester into peptide chains
Application Note & Protocol Guide
Topic: Strategic Incorporation of O-Benzyl-L-Tyrosine into Peptide Chains
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Tyrosine Protection in Peptide Synthesis
The amino acid L-Tyrosine, with its phenolic hydroxyl group, is a cornerstone of peptide structure and function, often playing critical roles in receptor binding, signal transduction, and enzymatic catalysis. However, this reactive hydroxyl group presents a significant challenge during chemical peptide synthesis. If left unprotected, it can undergo undesirable side reactions, such as O-acylation, during the coupling steps, leading to branched impurities and diminished yields of the target peptide.[1][2]
To circumvent these issues, the hydroxyl group must be masked with a temporary protecting group. The benzyl (Bzl) ether is a classic and robust choice for this purpose, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of N-α-Boc-O-benzyl-L-tyrosine [Boc-Tyr(Bzl)-OH] into growing peptide chains and its subsequent deprotection.
It is crucial to distinguish between two common benzyl-protected tyrosine derivatives:
-
L-Tyrosine benzyl ester (H-Tyr-OBzl): Here, the C-terminal carboxylic acid is protected as a benzyl ester. This derivative is primarily used to anchor the first amino acid to a resin in solution-phase synthesis or specialized SPPS strategies.[3][4]
-
O-Benzyl-L-Tyrosine [as in Boc-Tyr(Bzl)-OH]: In this case, the side-chain hydroxyl group is protected as a benzyl ether. This is the reagent used to incorporate a protected tyrosine residue into a growing peptide chain during SPPS.[5]
This document will focus exclusively on the incorporation of Boc-Tyr(Bzl)-OH .
Core Principle: Quasi-Orthogonality in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing.[5] The success of SPPS hinges on a carefully planned protecting group strategy.
The Boc/Bzl strategy is a classic example of a "quasi-orthogonal" system.[6] In this scheme:
-
The N-α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group.
-
Reactive side chains , such as the hydroxyl of tyrosine, are protected with groups based on a benzyl (Bzl) moiety.
The "quasi" nature of this orthogonality lies in the use of different strengths of the same reagent type (acid) for deprotection. The N-α-Boc group is selectively removed at each cycle using a moderate acid, typically Trifluoroacetic Acid (TFA), while the more stable side-chain benzyl groups remain intact.[6] These benzyl groups require a much stronger acid, such as anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA), for their removal, which is performed only once at the end of the synthesis during the final cleavage from the resin.[7]
Diagram 1: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 1: Incorporation of Boc-Tyr(Bzl)-OH into a Peptide Chain
This protocol details the steps for coupling Boc-Tyr(Bzl)-OH onto a peptide-resin following the removal of the N-terminal Boc group from the preceding amino acid.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| Peptide-Resin (N-terminal deprotected) | Solid support with growing peptide | 100-200 mesh, 0.5-1.0 mmol/g | Standard resin suppliers |
| Boc-Tyr(Bzl)-OH | Protected amino acid to be coupled | >98% Purity | Reputable chemical suppliers |
| HBTU (or HCTU, HATU) | Coupling/Activating Reagent | Peptide Synthesis Grade | Reputable chemical suppliers |
| HOBt (or Cl-HOBt) | Racemization Suppressor | Peptide Synthesis Grade | Reputable chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Peptide Synthesis Grade | Reputable chemical suppliers |
| N,N-Dimethylformamide (DMF) | Primary Solvent | Peptide Synthesis Grade | Reputable chemical suppliers |
| Dichloromethane (DCM) | Washing Solvent | ACS Grade or higher | Reputable chemical suppliers |
| Kaiser Test Kit | Reaction Monitoring | - | Reputable chemical suppliers |
| SPPS Reaction Vessel | - | Glass, with frit and stopcock | Standard labware suppliers |
| Mechanical Shaker | - | - | Standard labware suppliers |
Step-by-Step Coupling Procedure
Note: This protocol assumes the starting point is a peptide-resin immediately after the N-terminal Boc group has been removed and the resin has been washed. All steps are performed at room temperature unless otherwise specified.
Step 1: Resin Preparation & Swelling
-
Place the peptide-resin (1.0 eq) in a suitable SPPS reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to ensure it is fully swollen and ready for the reaction.
Step 2: Amino Acid Activation (Pre-activation) Causality: The carboxylic acid of Boc-Tyr(Bzl)-OH is converted into a more reactive species (an active ester) by the coupling reagent (e.g., HBTU). This activation is necessary for efficient amide bond formation with the deprotected N-terminal amine on the resin. DIPEA is added to facilitate this process and neutralize any hydrochloride salts.[7]
-
In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color (e.g., to yellow), indicating activation.
Step 3: Coupling Reaction
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated Boc-Tyr(Bzl)-OH solution to the resin.
-
Agitate the mixture using a mechanical shaker for 1-2 hours.[7]
Step 4: Monitoring for Completion (Kaiser Test) Causality: The Kaiser test detects free primary amines. A negative result (beads remain yellow/colorless) indicates that all the N-terminal amines on the resin have successfully coupled with the amino acid, and the reaction is complete. A positive result (beads turn dark blue) signifies incomplete coupling.
-
After the desired coupling time, remove a small sample of beads (~5-10 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform the Kaiser test according to the manufacturer's instructions.
-
If the test is positive, continue the coupling reaction for another hour and re-test. If it remains positive, a recoupling step (repeating steps 2-4) may be necessary.
Step 5: Resin Washing Causality: It is critical to thoroughly wash the resin after coupling to remove all excess reagents and byproducts. Failure to do so can lead to side reactions in subsequent steps.
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin extensively in the following sequence:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
The resin is now ready for the N-terminal Boc deprotection of the newly added Tyr(Bzl) residue, starting the next cycle.
Diagram 2: Experimental workflow for the coupling of Boc-Tyr(Bzl)-OH.
Protocol 2: Final Cleavage and Benzyl Group Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin, and all side-chain protecting groups, including the tyrosine benzyl ether, are removed simultaneously using strong acid.
WARNING: Anhydrous Hydrofluoric Acid (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific safety protocol and calcium gluconate antidote must be readily available.
Cleavage Cocktail Composition
Causality: During cleavage, the acid-labile protecting groups are released as reactive carbocations. These cations can re-attach to electron-rich amino acid side chains (like Trp, Met, or Tyr). Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent side product formation.[5]
| Reagent | Role | Typical % (v/v) |
| Hydrofluoric Acid (HF) | Cleavage & Deprotection Agent | 90% |
| p-Cresol | Scavenger (protects Tyr) | 5% |
| p-Thiocresol | Scavenger (protects Trp) | 5% |
| Anisole | Alternative Scavenger | (5-10%) |
Step-by-Step Cleavage Procedure
-
Place the dry peptide-resin in an HF-compatible reaction vessel (e.g., Kel-F).
-
Add a magnetic stir bar and the scavenger (e.g., p-cresol).
-
Cool the vessel to 0°C in an ice bath.
-
Carefully condense the required volume of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
After 1 hour, remove the HF by evaporation under a stream of nitrogen gas. This must be done within the specialized hood setup.
-
Once all HF is removed, a mixture of the crude peptide and resin beads will remain.
-
Add cold diethyl ether to the residue to precipitate the crude peptide. Triturate the mixture to break up any clumps.
-
Filter the peptide precipitate through a fritted funnel, washing several times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.
-
Allow the peptide to air-dry briefly in the fume hood to remove residual ether.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid in water).
-
Filter the solution to remove the resin beads.
-
Freeze the peptide solution and lyophilize to obtain the crude peptide as a dry, fluffy powder.
Analytical Verification of Incorporation and Purity
After synthesis and cleavage, it is essential to verify the product's identity and purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing peptide purity.
-
Principle: The crude peptide mixture is separated based on the hydrophobicity of its components. The target peptide should ideally appear as a single major peak.[8]
-
Typical Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Purity Calculation: Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the peptide has the correct molecular weight, verifying its identity.[9]
-
Principle: The peptide is ionized (e.g., by Electrospray Ionization, ESI), and its mass-to-charge ratio (m/z) is measured.[10]
-
Procedure: A small sample of the purified peptide from HPLC is directly infused or analyzed via LC-MS.
-
Verification: The experimentally observed molecular weight should match the theoretically calculated molecular weight for the desired peptide sequence. This confirms the successful incorporation of all amino acids, including tyrosine, and the complete removal of all protecting groups.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation/coupling time. 2. Steric hindrance from the growing peptide chain. 3. Poor quality of reagents. | 1. Extend the coupling reaction time by 1-2 hours. 2. Perform a second coupling (recouple) with freshly activated amino acid. 3. Use fresh, high-quality reagents and solvents. |
| Low Purity/Extra Peaks in HPLC | 1. Incomplete deprotection of the Bzl group. 2. Side reactions during cleavage due to insufficient scavengers. 3. Racemization during activation. | 1. Ensure cleavage time and HF concentration are adequate. 2. Increase the amount and variety of scavengers in the cleavage cocktail. 3. Ensure HOBt or an equivalent is used during activation; avoid excessive pre-activation times. |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation or adsorption during workup. | 1. Increase cleavage reaction time or temperature slightly (e.g., 90 min at 0°C). 2. Ensure the peptide is fully dissolved before filtering away the resin. Use different solvents like dilute acetic acid or acetonitrile/water mixtures. |
References
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- Sourcing High-Purity Amino Acid Derivatives for Peptide Synthesis. (2026, January 5). Benchchem.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Química Orgánica.org. (n.d.). Peptide synthesis - Acid group protection.
- BOC Sciences. (n.d.). Peptide Analysis Techniques Review.
- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Agilent Technologies, Inc. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. biosynth.com [biosynth.com]
Application Note: The Strategic Role of 2-((2-Aminothiazol-4-yl)-2-methoxyimino)acetic Acid in Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide on the synthesis and application of 2-((2-aminothiazol-4-yl)-2-methoxyimino)acetic acid, a pivotal intermediate in the pharmaceutical industry. Its primary significance lies in its role as a key building block for the side chains of third and fourth-generation cephalosporin antibiotics. We will delve into the mechanistic importance of its structural features, provide detailed, field-proven synthetic protocols, and discuss its application in the acylation of cephalosporin cores. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: A Cornerstone in Antibiotic Synthesis
The development of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. Pharmaceutical intermediates are the foundational molecules upon which complex Active Pharmaceutical Ingredients (APIs) are built[1][][3]. Among these, 2-((2-aminothiazol-4-yl)-2-methoxyimino)acetic acid (CAS 65872-41-5) has emerged as a particularly valuable scaffold[4][5][6]. Its structure, featuring an aminothiazole ring and a methoxyimino-acetic acid side chain, is a recurring motif in a range of potent cephalosporin antibiotics, including cefotaxime and cefepime[7][8].
The incorporation of this specific side chain into the cephalosporin nucleus enhances the antibiotic's spectrum of activity, particularly against Gram-negative bacteria, and confers stability against β-lactamase enzymes, a common mechanism of bacterial resistance[7]. The (Z)-isomer of this intermediate is crucial for its potent antibacterial activity[7]. This application note will provide a detailed exploration of the synthesis of this intermediate and its subsequent use in pharmaceutical manufacturing.
Chemical Properties and Structural Insights
The unique biological activity imparted by 2-((2-aminothiazol-4-yl)-2-methoxyimino)acetic acid is a direct consequence of its distinct structural features. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[9][10]. The methoxyimino group plays a crucial role in conferring β-lactamase stability to the final antibiotic.
| Property | Value |
| CAS Number | 65872-41-5[4][5][6] |
| Molecular Formula | C6H7N3O3S[6] |
| Molecular Weight | 201.2 g/mol [6] |
| Appearance | Off-white to beige powder[4] |
| Melting Point | 182.1–183.9°C[7] |
| Isomer | The (Z)-isomer is biologically active[7] |
Mechanism of Action and Pharmaceutical Importance
The primary role of 2-((2-aminothiazol-4-yl)-2-methoxyimino)acetic acid is as a precursor to cephalosporin antibiotics. Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall[7][11]. Specifically, they acylate the transpeptidase enzymes that are essential for cross-linking the peptidoglycan polymers of the cell wall. This disruption of cell wall integrity leads to cell lysis and death. The aminothiazole methoxyimino acetyl side chain enhances the binding affinity of the cephalosporin to these penicillin-binding proteins (PBPs) and protects the β-lactam ring from hydrolysis by β-lactamases.
Figure 2: Synthetic Workflow for the Intermediate.
Step-by-Step Methodology:
-
Oximation:
-
In a suitable reaction vessel, dissolve 4-chloroacetoacetic ester in glacial acetic acid and cool the mixture to 0°C.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 2-3 hours at 0°C. The formation of 4-chloro-2-hydroxyiminoacetoacetic ester can be monitored by TLC.
-
-
Cyclization with Thiourea:
-
In a separate vessel, prepare an aqueous solution of thiourea.
-
Carefully add the solution from Step 1 to the thiourea solution, ensuring the reaction temperature does not exceed 40°C to prevent degradation of thiourea.[7][8]
-
Stir the mixture for 4-6 hours at room temperature. The product, 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester, will precipitate out of solution.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Methylation:
-
Suspend the dried intermediate from Step 2 in an organic solvent such as acetone.
-
Add a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0-5°C and add dimethyl sulfate dropwise.[8][12]
-
Stir the reaction for 3-4 hours at 0-5°C.
-
Upon completion, extract the product into an organic solvent and wash with brine.
-
-
Hydrolysis:
-
To the solution of the ethyl ester from Step 3, add a 1N aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 12-15 hours to facilitate hydrolysis.[4]
-
After the reaction is complete, adjust the pH to approximately 2.8 with 10% hydrochloric acid to precipitate the final product.[4]
-
Filter the solid, wash with cold water and acetone, and then recrystallize from ethanol to obtain pure 2-((2-aminothiazol-4-yl)-2-methoxyimino)acetic acid.[4]
-
Protocol 2: Application in Cephalosporin Synthesis - Acylation of a Cephalosporin Core
This protocol describes the coupling of the synthesized intermediate with a 7-aminocephalosporanic acid (7-ACA) derivative.
Figure 3: Coupling Reaction Workflow.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Suspend the 2-((2-aminothiazol-4-yl)-2-methoxyimino)acetic acid in a suitable solvent like dichloromethane.
-
Add a chlorinating agent such as thionyl chloride in the presence of a catalyst like N,N-dimethylformamide at a low temperature (e.g., -15°C) to form the corresponding acyl chloride hydrochloride.[13]
-
Stir the reaction until the formation of the acid chloride is complete.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the 7-aminocephalosporanic acid derivative in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the solution to 0-5°C.
-
Slowly add the activated acyl chloride hydrochloride from Step 1 to the solution of the 7-ACA derivative.
-
Maintain the pH of the reaction mixture between 7 and 8 by the controlled addition of a base, such as triethylamine.
-
Stir the reaction at 0-5°C until completion, which can be monitored by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing steps, to remove unreacted starting materials and byproducts.
-
The final cephalosporin product can be precipitated by adjusting the pH of the aqueous phase and adding an anti-solvent like acetone.[14]
-
The purified product is then filtered, washed, and dried under vacuum.
-
Data Analysis and Quality Control
The purity and identity of the synthesized intermediate and the final API must be rigorously confirmed.
| Analysis | Technique | Expected Results |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity of ≥99% for the final intermediate and API. |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical shifts and coupling constants consistent with the expected structures. |
| Identity | Infrared (IR) Spectroscopy | Presence of characteristic functional group peaks (e.g., C=O, N-H, C=N). |
| Yield | Gravimetric Analysis | Overall yields for the intermediate synthesis are typically in the range of 50-70%.[4] |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in cyclization step | Degradation of thiourea due to high temperature. | Maintain the reaction temperature below 40°C during the addition of the oximation product.[7] |
| Formation of E-isomer | Unfavorable reaction conditions during chlorination. | Use thionyl chloride and N,N-dimethylformamide as the chlorinating agent at a controlled temperature of -15°C.[13] |
| Incomplete hydrolysis | Insufficient reaction time or base concentration. | Increase the reaction time to 15 hours and ensure a 1N concentration of NaOH.[4] |
| Poor coupling efficiency | Inefficient activation of the carboxylic acid or incorrect pH. | Ensure complete formation of the acyl chloride and maintain the pH of the coupling reaction between 7 and 8. |
Conclusion
2-((2-Aminothiazol-4-yl)-2-methoxyimino)acetic acid is an indispensable intermediate in the synthesis of advanced cephalosporin antibiotics. Its strategic incorporation into the cephalosporin scaffold is a proven strategy for enhancing antibacterial efficacy and overcoming resistance mechanisms. The protocols and insights provided in this application note offer a robust framework for the successful synthesis and application of this vital pharmaceutical building block, empowering researchers to contribute to the development of next-generation antimicrobial agents.
References
-
Samaa. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid in Modern Drug Discovery. [Link]
- Google Patents. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
- Google Patents. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
-
ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Pharmaceutical Intermediates in Modern Drug Synthesis. [Link]
-
APIChem. Pharmaceutical Intermediates In Modern Medicine Production. [Link]
- Google Patents.
- Google Patents. WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid.
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Pharmaffiliates. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)aceticAcid (BSC). [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]
- 12. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Tyrosine Benzyl Ester
Welcome to the technical support center for the synthesis of L-Tyrosine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to address the challenges you may encounter during this synthesis.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What are the most common methods for synthesizing L-Tyrosine benzyl ester?
There are several established methods for the synthesis of L-Tyrosine benzyl ester. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The most prevalent methods include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. L-Tyrosine is reacted with benzyl alcohol in the presence of a strong acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[1][2] The reaction is typically performed in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.[1][2]
-
Thionyl Chloride Method: This method involves the reaction of L-Tyrosine with thionyl chloride (SOCl₂) to form an intermediate acid chloride, which then reacts with benzyl alcohol to yield the benzyl ester.[3][4] This method is often faster and can lead to high yields.[3][5]
-
Synthesis involving Protecting Groups: To minimize side reactions, the amino and/or the phenolic hydroxyl group of L-Tyrosine can be protected prior to esterification.[6][7][8][9][10] Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[8][10] The hydroxyl group can be protected with groups like benzyl (Bzl) or tert-butyl (tBu).[6][8] After esterification, the protecting groups are removed.
TROUBLESHOOTING GUIDE
This section addresses specific problems that may arise during the synthesis of L-Tyrosine benzyl ester, providing explanations and actionable solutions.
Issue 1: Low Yield of L-Tyrosine Benzyl Ester
Q: My Fischer esterification reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification of L-Tyrosine are often attributed to the reversible nature of the reaction and incomplete conversion. Here are the key factors to investigate:
-
Inefficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure you are using a sufficient molar equivalent of the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). The optimal amount may need to be determined empirically for your specific reaction conditions.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until no further consumption of the starting material is observed.[5]
-
-
Substrate Solubility: L-Tyrosine has limited solubility in many organic solvents.
-
Solution: Use a co-solvent system or a solvent in which L-Tyrosine has better solubility at the reaction temperature.
-
Q: I am using the thionyl chloride method, but my yields are still not optimal. What could be going wrong?
A: While the thionyl chloride method can be very effective, several factors can lead to reduced yields:
-
Degradation of Thionyl Chloride: Thionyl chloride is moisture-sensitive and can decompose, reducing its effectiveness.
-
Solution: Use freshly distilled or a new bottle of thionyl chloride for the reaction. Ensure all glassware is thoroughly dried before use.
-
-
Side Reactions: Thionyl chloride is highly reactive and can lead to the formation of undesired byproducts if not controlled properly.
-
Incomplete Reaction: The reaction may not have gone to completion.
Caption: Fischer Esterification Workflow.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows multiple spots on the TLC plate. What are the likely impurities and how can I prevent their formation?
A: The presence of multiple spots on a TLC plate indicates impurities, which can arise from side reactions. The trifunctional nature of L-Tyrosine (amino, carboxyl, and phenolic hydroxyl groups) makes it susceptible to various side reactions.
-
N-Benzylation and O-Benzylation: The amino and hydroxyl groups can also react with benzyl alcohol or its activated forms, leading to N-benzyl and O-benzyl byproducts.
-
Dipeptide Formation: If the amino group is not protected, the newly formed L-Tyrosine benzyl ester can react with another molecule of L-Tyrosine to form a dipeptide.
-
Solution: Protecting the amino group is the most reliable way to prevent peptide coupling.
-
-
Unreacted Starting Material: Incomplete conversion will leave unreacted L-Tyrosine.
-
Solution: Optimize reaction conditions (time, temperature, catalyst) as discussed in "Issue 1". Unreacted L-Tyrosine can typically be removed during aqueous work-up due to its high polarity.
-
Caption: Protecting Group Strategy Workflow.
Q: How do I effectively purify my L-Tyrosine benzyl ester from these impurities?
A: Purification is critical for obtaining a high-purity product.
-
Aqueous Work-up: A standard aqueous work-up can help remove polar impurities and the acid catalyst. This typically involves washing the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.[11][12]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from nonpolar impurities like benzyl alcohol and benzyl ether byproducts.[11] The choice of eluent system (e.g., ethyl acetate/hexane) is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure crystalline material.
Issue 3: Racemization of the Chiral Center
Q: I am concerned about the potential for racemization during the synthesis. Under what conditions is this most likely to occur, and how can I minimize it?
A: Racemization at the α-carbon of amino acids is a significant concern, particularly under harsh reaction conditions.
-
High Temperatures and Prolonged Reaction Times: Extended heating in the presence of acid or base can promote racemization.
-
Solution: While heat is necessary to drive the esterification, it is crucial to find a balance. Use the lowest effective temperature and avoid unnecessarily long reaction times. Chiral HPLC analysis can be used to determine the enantiomeric purity of the final product.[1]
-
-
Choice of Solvent: The reaction solvent can influence the rate of racemization. It has been reported that using toluene as an azeotropic solvent at its higher boiling point can lead to partial or total racemization, whereas cyclohexane is a safer alternative.[1][2]
-
Thionyl Chloride Method: The formation of the acid chloride intermediate can sometimes be prone to racemization, especially if the reaction is not well-controlled.
-
Solution: Careful control of the reaction temperature during the addition of thionyl chloride is essential.
-
| Solvent | Boiling Point (°C) | Racemization Potential | Reference |
| Cyclohexane | 80.74 | Low | [1] |
| Toluene | 110.6 | High | [1][2] |
| Benzene | 80.1 | Moderate (and toxic) | [1] |
EXPERIMENTAL PROTOCOLS
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (PTSA) and a Dean-Stark Apparatus
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-Tyrosine (1 equivalent), benzyl alcohol (5-10 equivalents), and p-toluenesulfonic acid monohydrate (1.2 equivalents).
-
Solvent: Add cyclohexane as the azeotropic solvent.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the L-Tyrosine spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Esterification using Thionyl Chloride
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend L-Tyrosine (1 equivalent) in benzyl alcohol (5-10 equivalents).
-
Addition of SOCl₂: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.5-2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to a cold, saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.
References
-
PrepChem. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from PrepChem.com. [Link]
-
American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from ACS Publications. [Link]
- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
-
Elsevier. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Retrieved from Comptes Rendus Chimie. [Link]
-
ChemBK. (2024). L-Tyrosine benzyl ester. Retrieved from ChemBK. [Link]
-
ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
-
Springer. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Medicinal Chemistry Research. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]
-
ACS Publications. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
-
ResearchGate. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2021). Protecting Groups in Peptide Synthesis. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2019). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
MDPI. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2015). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]
-
YouTube. (2021). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from YouTube. [Link]
-
Springer. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids. [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from YouTube. [Link]
-
Portland Press. (1969). Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine. Biochemical Journal. [Link]
-
PubMed Central. (2011). High performance microbiological transformation of L-tyrosine to L-dopa by Yarrowia lipolytica NRRL-143. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2007). l-Tyrosine n-butyl ester. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US3787287A - Process for the production of l-tyrosine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peptide coupling reactions with L-Tyrosine benzyl ester
Welcome to the technical support resource for scientists and researchers utilizing L-Tyrosine benzyl ester (H-Tyr(Bzl)-OH) in peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you overcome common challenges and optimize your coupling reactions. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during peptide coupling reactions involving L-Tyrosine benzyl ester.
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
Positive Kaiser test (intense blue color) after the coupling step, indicating unreacted free primary amines.[1]
-
LC-MS analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (missing the Tyr(Bzl) residue).
-
Unexpectedly low final yield of the desired peptide.
Root Causes & Remediation Strategies:
-
Steric Hindrance: The bulky benzyl group on the tyrosine side chain, combined with the growing peptide chain, can sterically hinder the approach of the incoming activated amino acid.[2][3] This is particularly noticeable when coupling to or from other sterically demanding residues like Valine or Isoleucine.[4]
-
Solution 1: Employ a More Potent Coupling Reagent. Standard carbodiimide reagents like DCC or DIC may be insufficient.[5][6] Switch to a more powerful uronium/aminium salt such as HATU , HBTU , or HCTU , or a phosphonium salt like PyBOP or PyAOP .[2][5] These reagents form highly reactive O-acylisourea intermediates or activated esters (OAt or OBt esters), which can overcome the steric barrier more effectively.[5] HATU is often a preferred choice due to its high reactivity and ability to suppress racemization.[7][8][9]
-
Solution 2: Increase Reaction Time and/or Temperature. Steric hindrance slows down reaction kinetics.[5] Extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[5] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also drive difficult couplings to completion, though caution must be exercised to minimize the risk of racemization.[4][5]
-
Solution 3: Perform a Double Coupling. If a monitoring test indicates incomplete coupling, a second coupling with a fresh solution of activated amino acid is a common and effective strategy to push the reaction to completion.[1][3][5]
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, making the N-terminus inaccessible for the incoming Tyr(Bzl) residue.[5][10]
-
Solution 1: Optimize Solvent Choice. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help to disrupt aggregation.[5] For particularly challenging sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) might be advantageous.[5]
-
Solution 2: Lower Resin Loading. High loading can exacerbate peptide aggregation. Using a resin with a lower substitution level can increase the distance between peptide chains, reducing intermolecular interactions.[4]
-
Issue 2: Undesired Side Reactions
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide with similar or identical masses to the target peptide.
-
Mass spectrometry data indicating unexpected modifications to the tyrosine residue.
Root Causes & Remediation Strategies:
-
O-Acylation of the Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine side chain is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, especially if the coupling reaction is slow or if a highly reactive coupling agent is used in large excess.[11][12][13]
-
Solution: Ensure Complete Protection. While the benzyl group protects the hydroxyl, its stability should be considered. Ensure the starting material, H-Tyr(Bzl)-OH, is of high purity.[14] If O-acylation is suspected, it is crucial to verify the integrity of the side-chain protection.
-
-
Premature Deprotection of the Benzyl Group: The benzyl ether linkage is susceptible to cleavage by strong acids.[15][16]
-
Context (Boc vs. Fmoc Chemistry): In Boc-based synthesis , the repetitive use of moderate acids like TFA for Nα-deprotection can partially cleave the benzyl group from the tyrosine side chain.[17] This exposes the hydroxyl group, making it available for side reactions. In Fmoc-based synthesis , which uses a base (like piperidine) for Nα-deprotection, the benzyl group is generally stable.[17]
-
Solution (for Boc SPPS): If premature deprotection is an issue, consider using a more acid-stable protecting group for the tyrosine side chain, such as 2,6-dichlorobenzyl (2,6-DiCl-Bzl).[17] Alternatively, for shorter peptides, the degree of premature deprotection might be acceptable.
-
-
Friedel-Crafts Benzylation: During the final cleavage and deprotection step with strong acids (e.g., HF or TFA), the cleaved benzyl cation can reattach to electron-rich residues like tryptophan or methionine. More relevant to Tyr(Bzl), an acid-catalyzed O- to C-migration of the benzyl group can occur, leading to the formation of 3-benzyltyrosine.[18]
-
Solution: Use Scavengers. During the final cleavage cocktail, always include scavengers to trap the reactive carbocations. A common and effective scavenger for this purpose is a mixture of phenol and p-cresol when using HBr in trifluoroacetic acid for deprotection.[18]
-
Issue 3: Solubility Problems
Symptoms:
-
Difficulty dissolving L-Tyrosine benzyl ester in the coupling solvent.
-
Precipitation observed during the activation or coupling step.
Root Causes & Remediation Strategies:
-
Inherent Poor Solubility: L-Tyrosine itself has low solubility in water at neutral pH, and its derivatives can sometimes exhibit limited solubility in common organic solvents used for peptide synthesis.[19] Peptides with a high proportion of hydrophobic amino acids are also prone to solubility issues.[10]
-
Solution 1: Solvent Selection. As mentioned for aggregation, NMP is a strong solvent that can improve the solubility of both the incoming amino acid and the growing peptide chain.[5] For very difficult cases, the addition of a small amount of DMSO can be considered, although its viscosity and potential for side reactions should be taken into account.
-
Solution 2: Use of Dipeptides. In some manufacturing contexts, to overcome the intrinsic solubility challenges of tyrosine, dipeptides like Glycyl-L-tyrosine are used to enhance solubility in aqueous media.[19] While less common for standard solid-phase synthesis with protected monomers, this principle highlights the inherent challenges with this amino acid.
-
Solution 3: Microwave Heating. Microwave-assisted synthesis can help overcome the solubility of protected amino acids in organic solvents like DMF, leading to a more rapid and efficient coupling process.[20]
-
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for L-Tyrosine benzyl ester?
A: For sterically hindered couplings involving Tyr(Bzl), uronium/aminium salts like HATU and HCTU , or phosphonium salts like PyBOP and PyAOP , are highly recommended.[5][9] HATU is often considered one of the most efficient as it forms highly reactive OAt esters and is effective at minimizing racemization.[5][7]
Q2: How can I monitor the coupling reaction to ensure it has gone to completion?
A: The Kaiser test is a widely used qualitative method for detecting free primary amines.[1][21] A negative result (colorless or faint yellow beads) indicates a complete reaction. If the N-terminal residue is a secondary amine like proline, the Kaiser test is unreliable and an alternative like the chloranil test or isatin test should be used.[1] For quantitative analysis, methods like FT-IR spectroscopy or using a chromogenic reporter can be employed.[22][23]
Q3: My Kaiser test is still positive after a double coupling. What should I do?
A: If significant unreacted amine remains after a second coupling, this strongly suggests a persistent issue like severe peptide aggregation.[1] At this point, it is best to cap the unreacted chains to prevent the formation of deletion peptides. This is typically done using acetic anhydride and a base like DIPEA or pyridine.[1] Capping ensures that the subsequent amino acids only add to the correct, fully elongated chains, simplifying final purification.
Q4: What are the optimal conditions for the final deprotection of the benzyl group?
A: The benzyl group is typically removed under strongly acidic conditions or by catalytic hydrogenolysis.
-
Acidic Cleavage: Strong acids like liquid Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or a strong Trifluoroacetic acid (TFA) cocktail are used. It is critical to include scavengers like cresol, thioanisole, or triisopropylsilane (TIS) to prevent side reactions from the cleaved benzyl cation.[18]
-
Catalytic Hydrogenolysis: This method uses a catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the benzyl group.[15][16] This is a milder method but can be incompatible with peptides containing other reducible functional groups or sulfur-containing amino acids (Cys, Met), which can poison the catalyst.[15]
Visual Aids and Protocols
Decision Workflow for Troubleshooting Tyr(Bzl) Coupling
Caption: A decision-making workflow for troubleshooting incomplete peptide coupling reactions involving L-Tyrosine benzyl ester.
Protocol 1: Standard Coupling with HATU
-
Resin Swelling & Deprotection: Swell the peptide-resin in DMF. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Activating Species | Relative Reactivity | Key Advantages |
| DIC/HOBt | Carbodiimide | OBt ester | Moderate | Cost-effective, low racemization with HOBt.[8] |
| HBTU | Uronium Salt | OBt ester | High | Faster than carbodiimides, good for standard SPPS.[5] |
| HATU | Uronium Salt | OAt ester | Very High | More reactive than HBTU, very fast, low racemization.[7][8] |
| PyBOP | Phosphonium Salt | OBt ester | High | Stable, effective for hindered couplings, non-carcinogenic byproducts.[7] |
| COMU | Uronium Salt | Oxyma ester | Very High | Comparable to HATU, safer (non-explosive Oxyma byproduct), good solubility.[8] |
References
-
Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem Technical Library.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Library.
- Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Popali, S. (n.d.). Spps and side reactions in peptide synthesis. SlideShare.
- Rehman, Z. U., & Usmani, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025). Optimizing deprotection conditions for benzyl esters to avoid side products. BenchChem Technical Library.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Patil, N. A. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?
- Bar-Shalom, D., et al. (2014). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
- Scribd. (n.d.). Side Reactions in Peptide Synthesis.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (10), 995-999.
- BenchChem. (2025). Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis.
- Manoharan, M., & Eliel, E. L. (1984). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 49(19), 3581-3585.
- Evonik. (n.d.).
- PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester.
- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
- Giraud, M., Cavelier, F., & Martinez, J. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-470.
- BenchChem. (2026).
- ResearchGate. (2024).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Bzl-His-OMe.
- Royal Society of Chemistry. (2023).
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
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- 18. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 20. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Deprotection of Benzyl Ester in Peptides
Welcome to the Technical Support Center for the optimization of benzyl ester deprotection in peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in peptide synthesis. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions for successful peptide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the deprotection of benzyl esters and offers step-by-step solutions.
Issue 1: Incomplete or Sluggish Deprotection
Q: My catalytic hydrogenation/transfer hydrogenation for benzyl ester removal is slow or has stalled. What are the likely causes and how can I resolve this?
A: Incomplete deprotection is a frequent challenge, often stemming from issues with the catalyst, substrate, or reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst (e.g., Pd/C) is the workhorse for this reaction, and its activity is paramount.
-
Cause: The catalyst may be old, improperly stored, or poisoned.[1]
-
Solution:
-
Use Fresh Catalyst: Always opt for a fresh batch of high-quality catalyst if deactivation is suspected. Pearlman's catalyst (Pd(OH)₂/C) can be more active in some cases.
-
Proper Storage: Store palladium catalysts under an inert atmosphere to prevent oxidation and deactivation.[1]
-
Check for Catalyst Poisons: Sulfur-containing residues (e.g., from Cys or Met amino acids if not properly protected or scavenged), nitrogen heterocycles, and some solvents can poison the catalyst. Ensure high purity of all reagents and solvents.
-
-
-
Mass Transfer Limitations: For the reaction to proceed, the hydrogen (gas or from a donor), the substrate, and the catalyst must come into contact.
-
Cause: Inefficient mixing or poor solubility of the peptide can limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate contact with the substrate.[2]
-
Solvent Optimization: Use a solvent system in which the protected peptide is fully soluble. Common solvents include methanol, ethanol, and ethyl acetate.[3] For less soluble peptides, consider adding co-solvents like DMF or NMP, but be mindful of their potential to inhibit the catalyst.
-
-
-
Insufficient Hydrogen Source:
-
Cause: Inadequate pressure of hydrogen gas or depletion of the hydrogen donor in transfer hydrogenation.
-
Solution:
-
Hydrogen Gas: Ensure the system is properly sealed and purged. Increasing the hydrogen pressure can sometimes accelerate the reaction.[2]
-
Transfer Hydrogenation: Use a sufficient excess of the hydrogen donor (e.g., ammonium formate, formic acid).[1][4][5] Formic acid can also serve as a good solvent for many peptides.[5][6]
-
-
-
Steric Hindrance:
-
Cause: The benzyl ester may be sterically hindered, making it less accessible to the catalyst surface.
-
Solution: If catalytic hydrogenation is consistently failing, consider switching to an alternative deprotection method, such as acid-catalyzed cleavage.[2]
-
Issue 2: Observation of Unwanted Side Products
Q: I'm observing significant side products after benzyl ester deprotection. What are the common side reactions and how can I mitigate them?
A: Side reactions can compromise the purity and yield of your target peptide. Understanding their mechanisms is key to prevention.
Common Side Reactions and Mitigation Strategies:
-
Diketopiperazine Formation:
-
Cause: This is a common side reaction, especially at the dipeptide stage, where the deprotected N-terminal amino group of the dipeptide attacks the ester linkage to the resin, leading to cyclization and cleavage from the support.[7] This is particularly prevalent with Proline as one of the first two amino acids.[7]
-
Mitigation:
-
Use 2-chlorotrityl chloride resin, which provides steric hindrance that disfavors this cyclization.[7]
-
Ensure rapid and efficient coupling of the third amino acid to minimize the time the dipeptide is present with a free N-terminus.
-
-
-
Aspartimide Formation:
-
Cause: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to this side reaction under both acidic and basic conditions. The side-chain carboxyl group can attack the peptide backbone to form a cyclic imide, which can then reopen to form a mixture of α- and β-linked peptides.[8]
-
Mitigation:
-
-
Alkylation of Sensitive Residues:
-
Cause: During acid-catalyzed deprotection (e.g., with TFA or HF), the liberated benzyl cation is a reactive electrophile that can modify sensitive amino acid side chains, particularly Tryptophan and Methionine.[9][10][11]
-
Mitigation: The use of "scavengers" is essential. These are nucleophilic species added to the cleavage cocktail to trap the reactive cations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic choices in benzyl ester deprotection.
Q1: What are the primary methods for benzyl ester deprotection, and how do I choose the right one for my peptide?
A1: The choice of deprotection method is critical and depends on the overall synthetic strategy and the specific sequence of your peptide. The three main approaches are:
| Deprotection Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction with minimal side products if the substrate is suitable. | Not suitable for peptides containing sulfur or other catalyst poisons. May reduce other functional groups (e.g., alkenes, alkynes).[2] |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C | Avoids the need for high-pressure hydrogen gas, making it more convenient for standard lab setups.[4][15] | Still susceptible to catalyst poisoning. |
| Acid-Catalyzed Cleavage | TFA, HF, HBr/AcOH, Lewis Acids (e.g., AlCl₃, SnCl₄)[16][17] | Effective for sterically hindered esters and substrates with catalyst poisons. | Harsher conditions can lead to side reactions if not properly controlled with scavengers.[9][18] Not compatible with other acid-labile protecting groups.[16] |
Q2: What is the principle of "orthogonal protection" and how does the benzyl ester fit into this strategy?
A2: Orthogonal protection is a fundamental concept in peptide synthesis that allows for the selective removal of one type of protecting group in the presence of others.[19][20] This is crucial for complex syntheses, such as the on-resin cyclization of peptides or the incorporation of post-translational modifications.[9]
The benzyl ester is a key component of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy .[9][19][21] In this scheme:
-
The N-terminus is protected with the acid-labile Boc group.
-
The C-terminus and reactive side chains are protected with benzyl-based groups.
This strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acid, but their lability to acid is different.[21][22] The Boc group is removed by moderate acids like TFA, while the benzyl esters require strong acids like HF for cleavage.[9][21] This differential stability allows for the selective deprotection of the N-terminus during chain elongation while the C-terminal benzyl ester and side-chain protecting groups remain intact.[21]
Q3: How can I monitor the progress of my benzyl ester deprotection reaction?
A3: Effective reaction monitoring is crucial to ensure complete deprotection without unnecessary exposure of the peptide to harsh conditions, which could lead to side reactions. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can help identify the formation of any side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass and provides a sensitive measure of reaction completion.
Visualizing Workflows and Mechanisms
Decision-Making for Benzyl Ester Deprotection
Caption: Decision tree for selecting a benzyl ester deprotection method.
Mechanism of Acid-Catalyzed Deprotection with Scavengers
Caption: Role of scavengers in preventing side reactions during acidolysis.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation
-
Preparation: Dissolve the benzyl ester-protected peptide in a suitable solvent (e.g., methanol or a methanol/DMF mixture) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).[1]
-
Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (approximately 5 equivalents), to the stirred suspension.[1][15]
-
Reaction: The reaction can be run at room temperature or gently heated (e.g., to reflux) to increase the rate.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide. Further purification can be performed by HPLC if necessary.
Protocol 2: General Procedure for TFA-Mediated Deprotection
-
Preparation: Dissolve the benzyl ester-protected peptide in dichloromethane (DCM) or neat trifluoroacetic acid (TFA).
-
Scavenger Addition: Add the appropriate scavengers to the solution. A common "cleavage cocktail" is TFA/thioanisole/water/TIPS in a ratio of 90:5:2.5:2.5. The choice and ratio of scavengers depend on the amino acid composition of the peptide.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The optimal time should be determined empirically by monitoring the reaction.
-
Precipitation: After the reaction is complete, add cold diethyl ether to the mixture to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether multiple times to remove the scavengers and cleaved protecting groups.
-
Purification: Dry the crude peptide under vacuum and purify by preparative HPLC.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]
- Bieg, T., & Szeja, W. (1985).
-
Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2002). 1 Protection Reactions.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455.
-
ResearchGate. (2006). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2012). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
- Google Patents. (1990). EP0403600A4 - Deprotection of protected peptides.
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(12), 929-932.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.
-
Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Cativiela, C., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Perkin 1, (21), 2655-2662.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(11), 1855-1857.
-
Química Orgánica.org. (n.d.). Peptide synthesis - Acid group protection. Retrieved from [Link]
-
Baker, A. E. G., et al. (2014). The Use of Tin(IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers and Benzyl Amines. DalSpace. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, a derivative of the amino acid L-tyrosine, serves as a critical building block in the synthesis of various bioactive compounds. Its stereochemical purity and structural integrity directly influence the efficacy and safety of the final products. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H NMR analysis, supplemented by alternative methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Circular Dichroism (CD).
¹H NMR Analysis: The Gold Standard for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. It provides detailed information about the chemical environment of each proton, allowing for the unambiguous confirmation of the compound's identity and purity.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -OH and -NH₂).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity) to deduce the connectivity of the atoms.
The ¹H NMR spectrum of this compound reveals a series of distinct signals, each corresponding to a specific set of protons in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and aromatic rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Aromatic (Benzyl & Phenyl) | 6.7 - 7.4 | Multiplet | 9H | Protons on the aromatic rings are deshielded due to the ring current effect. |
| Benzyl CH₂ | ~5.1 | Singlet or AB quartet | 2H | Protons are adjacent to an electronegative oxygen atom and an aromatic ring, causing a downfield shift. |
| α-CH | ~4.3 | Triplet or Doublet of doublets | 1H | This proton is deshielded by the adjacent amino and ester groups. |
| β-CH₂ | ~3.0 | Doublet of doublets | 2H | Protons are adjacent to the chiral center and the phenyl ring. |
| NH₂ | Variable | Broad singlet | 2H | The chemical shift is concentration and solvent-dependent; protons are exchangeable. |
| OH | Variable | Broad singlet | 1H | The chemical shift is concentration and solvent-dependent; proton is exchangeable. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Caption: Workflow of ¹H NMR Analysis.
Comparative Analysis with Alternative Techniques
While ¹H NMR is unparalleled for structural confirmation, a comprehensive analysis often necessitates the use of complementary techniques, especially for assessing purity, enantiomeric excess, and molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[1][2] For chiral molecules like this compound, chiral HPLC is indispensable for determining enantiomeric purity.
-
Principle: Chiral stationary phases (CSPs) are used to differentially interact with the enantiomers, leading to their separation.[1]
-
Experimental Data: A typical chiral HPLC method would involve a normal-phase or reversed-phase separation on a polysaccharide-based CSP. The mobile phase composition (e.g., hexane/isopropanol or acetonitrile/water) is optimized to achieve baseline separation of the (S) and (R) enantiomers.[3] The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.
-
Comparison to ¹H NMR: While standard ¹H NMR cannot distinguish between enantiomers, HPLC provides a direct measure of enantiomeric purity. However, HPLC does not provide the detailed structural information that NMR does.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[4][5]
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Experimental Data: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. For this compound (C₁₆H₁₇NO₃), the expected molecular weight is approximately 271.31 g/mol .[6] The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 272.3.
-
Comparison to ¹H NMR: MS provides the exact molecular weight, which complements the structural information from NMR. Tandem MS (MS/MS) can provide fragmentation data that further supports the proposed structure.[7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules.[8]
-
Principle: Chiral molecules interact differently with the two types of circularly polarized light, resulting in a characteristic CD spectrum.[8][9][10]
-
Experimental Data: The CD spectrum of this compound would exhibit specific positive or negative bands at particular wavelengths, which is the mirror image of the spectrum of its (R)-enantiomer. This technique can be used to confirm the absolute configuration of the chiral center.[9][11]
-
Comparison to ¹H NMR: CD spectroscopy is highly sensitive to stereochemistry and can provide information about the conformation of the molecule in solution.[12] While ¹H NMR confirms the connectivity, CD confirms the absolute stereochemistry.
Caption: Interplay of Analytical Methods.
Conclusion
The comprehensive analysis of this compound relies on a multi-faceted analytical approach. ¹H NMR spectroscopy serves as the primary tool for unambiguous structural elucidation and purity assessment. However, for a complete characterization, particularly in a drug development context, it is crucial to supplement NMR data with results from orthogonal techniques. Chiral HPLC is essential for determining enantiomeric purity, mass spectrometry confirms the molecular weight, and circular dichroism provides confirmation of the absolute stereochemistry. By integrating the data from these techniques, researchers can ensure the quality, purity, and correct stereochemistry of this important synthetic intermediate, thereby upholding the principles of scientific integrity and trustworthiness in their research and development endeavors.
References
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Mtoz Biolabs. Chiral Circular Dichroism of Amino Acids. Available at: [Link]
-
Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science. Available at: [Link]
-
Jurczak, J., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Available at: [Link]
-
Kim, K.-R., et al. (2014). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst. Available at: [Link]
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Friese, D. H., et al. (2012). Ab Initio Study of the Two-Photon Circular Dichroism in Chiral Natural Amino Acids. The Journal of Physical Chemistry B. Available at: [Link]
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Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Wikipedia. Circular dichroism. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Tyrosine. Available at: [Link]
-
Applied Photophysics. Circular Dichroism FAQs. Available at: [Link]
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Chemical Shifts. L-tyrosine, benzyl ester, p-toluenesulfonate (salt) - Optional[1H NMR]. Available at: [Link]
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Charles University. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Available at: [Link]
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SIELC Technologies. Tyrosine. Available at: [Link]
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Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]
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Krasikova, R. N., et al. (2013). HPLC analysis of products of L-tyrosine [18F]fluoroethylation in... ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available at: [Link]
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American Chemical Society. (1984). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]
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Wang, Y., et al. (2024). Enhancing Caffeic Acid Production in Escherichia coli Through Heterologous Enzyme Combinations and Semi-Rational Design. MDPI. Available at: [Link]
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Biotapei Biotech. Does proteomics mass spectrometry provide specific amino acid sequences? Available at: [Link]
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MS Vision. Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]
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National Center for Biotechnology Information. (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Available at: [Link]
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PubChem. Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Available at: [Link]
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PubChem. (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate. Available at: [Link]
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The Royal Society of Chemistry. (2020). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Available at: [Link]
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Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Landscape of L-Tyrosine Benzyl Ester and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structural and spectroscopic characteristics of key synthetic building blocks is paramount. L-Tyrosine benzyl ester and its derivatives are a cornerstone in peptide synthesis and the development of novel therapeutics.[1] This guide provides an in-depth, comparative analysis of the spectroscopic data for L-Tyrosine benzyl ester and two of its most common derivatives: N-Boc-L-Tyrosine benzyl ester and O-benzyl-L-Tyrosine benzyl ester.
The strategic use of the benzyl ester as a protecting group for the carboxylic acid functionality of L-Tyrosine offers enhanced solubility in organic solvents and facilitates its use in peptide coupling reactions. Further protection of the amino group with the tert-butoxycarbonyl (Boc) group or the phenolic hydroxyl group with a benzyl group allows for selective chemical transformations at other positions of the amino acid. This guide will delve into the characteristic spectroscopic signatures of these molecules, providing the essential data and experimental context needed for their unambiguous identification and utilization in complex synthetic pathways.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—for L-Tyrosine benzyl ester and its N-Boc and O-benzyl derivatives. This side-by-side comparison is designed to aid in the rapid identification and differentiation of these closely related compounds.
Chemical Structures
To visually differentiate the molecules discussed, their chemical structures are presented below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment | Solvent | Reference |
| L-Tyrosine Benzyl Ester p-toluenesulfonate Salt | 7.70 (d, 2H, Ar-H of tosyl), 7.35-7.20 (m, 5H, Ar-H of benzyl), 7.15 (d, 2H, Ar-H of tosyl), 7.05 (d, 2H, Ar-H of Tyr), 6.75 (d, 2H, Ar-H of Tyr), 5.15 (s, 2H, -CH₂-Ph), 4.20 (t, 1H, α-CH), 3.10 (d, 2H, β-CH₂), 2.30 (s, 3H, -CH₃ of tosyl) | Polysol | [2] |
| N-Boc-L-Tyrosine Benzyl Ester | 7.40-7.28 (m, 5H, Ar-H), 6.98 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 5.05 (d, 1H, NH), 4.55 (q, 1H, α-CH), 3.00 (d, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃) | CDCl₃ | [3][4] |
| O-benzyl-L-Tyrosine Benzyl Ester Hydrochloride | 7.45-7.25 (m, 10H, Ar-H), 7.10 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.10 (s, 2H, O-CH₂-Ph), 5.05 (s, 2H, COO-CH₂-Ph), 4.30 (t, 1H, α-CH), 3.20 (d, 2H, β-CH₂) | Not Specified | [5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) ppm, Assignment | Solvent | Reference |
| L-Tyrosine Benzyl Ester p-toluenesulfonate Salt | Data not readily available in cited literature. | - | |
| N-Boc-L-Tyrosine Benzyl Ester | 171.8 (C=O, ester), 155.8 (C=O, Boc), 155.2 (Ar-C-OH), 135.5 (Ar-C), 130.4 (Ar-CH), 128.6 (Ar-CH), 128.3 (Ar-CH), 127.9 (Ar-CH), 115.2 (Ar-CH), 80.2 (C(CH₃)₃), 67.2 (-CH₂-Ph), 55.0 (α-CH), 37.5 (β-CH₂), 28.3 (C(CH₃)₃) | CDCl₃ | [3][4] |
| O-benzyl-L-Tyrosine Benzyl Ester Hydrochloride | Data not readily available in cited literature. | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key Absorptions (cm⁻¹) and Assignments | Reference |
| L-Tyrosine Benzyl Ester p-toluenesulfonate Salt | 3400-2800 (br, O-H, N-H, C-H stretch), 1740 (C=O stretch, ester), 1610, 1515 (C=C stretch, aromatic), 1210, 1035, 1010 (S=O stretch, sulfonate) | [2] |
| N-Boc-L-Tyrosine Benzyl Ester | 3350 (N-H stretch), 3200-2500 (br, O-H stretch), 1745 (C=O stretch, ester), 1690 (C=O stretch, carbamate), 1510 (C=C stretch, aromatic) | [1] |
| O-benzyl-L-Tyrosine Benzyl Ester Hydrochloride | 3400-2800 (br, N-H, C-H stretch), 1740 (C=O stretch, ester), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether) | [6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Compound | m/z and Interpretation | Ionization Method | Reference |
| L-Tyrosine Benzyl Ester | 272.1 [M+H]⁺ (Calculated for C₁₆H₁₈NO₃⁺: 272.13) | ESI | Not explicitly found, value is predicted. |
| N-Boc-L-Tyrosine Benzyl Ester | 372.2 [M+H]⁺ (Calculated for C₂₁H₂₆NO₅⁺: 372.18) | ESI | [7] |
| O-benzyl-L-Tyrosine | 271.1 (Molecular Ion) | GC-MS | [2] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of L-Tyrosine benzyl ester and its derivatives. The rationale behind key experimental choices is also explained to provide a deeper understanding of the processes.
Synthesis of L-Tyrosine Benzyl Ester from L-Tyrosine Benzyl Ester p-toluenesulfonate Salt
This protocol describes the liberation of the free base from its commonly available tosylate salt.
Methodology:
-
Dissolution: Dissolve L-Tyrosine benzyl ester p-toluenesulfonate (1.0 eq) in anhydrous chloroform. The use of an anhydrous solvent is crucial to prevent unwanted side reactions.[8]
-
Basification: Add triethylamine (TEA) (1.1 eq) to the solution. TEA is a mild organic base that deprotonates the ammonium salt, liberating the free amine of the L-Tyrosine benzyl ester.[8]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Add ethyl acetate to dilute the reaction mixture and wash with water to remove the triethylammonium tosylate salt.
-
Aqueous Washes: Perform a series of aqueous washes to remove any remaining impurities. A wash with saturated sodium bicarbonate solution ensures the complete removal of any acidic residues, followed by washes with water and a dilute citric acid solution to remove any excess TEA, and finally with brine to aid in the separation of the organic and aqueous layers.[8]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the L-Tyrosine benzyl ester free base.
N-Boc Protection of L-Tyrosine
This protocol describes the protection of the amino group of L-Tyrosine using di-tert-butyl dicarbonate (Boc-anhydride).
Methodology:
-
Dissolution and Basification: Dissolve L-Tyrosine (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or tert-butanol. Add a base such as sodium hydroxide or potassium hydroxide to raise the pH and deprotonate the amino group, making it nucleophilic.[9]
-
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the reaction mixture. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction for several hours until completion, which can be monitored by TLC.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., citric acid or HCl) to a pH of approximately 3-4. This protonates the carboxylate and any unreacted starting material.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain N-Boc-L-Tyrosine.[10]
O-benzylation of L-Tyrosine
This protocol describes the protection of the phenolic hydroxyl group of L-Tyrosine using benzyl bromide.
Methodology:
-
Dissolution and Base Treatment: Dissolve N-Boc-L-Tyrosine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, forming a phenoxide.[11]
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) to the reaction mixture. The phenoxide acts as a nucleophile, displacing the bromide to form the benzyl ether.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion. Progress can be monitored by TLC.
-
Work-up and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography to yield N-Boc-O-benzyl-L-Tyrosine.[11]
Conclusion
This guide provides a centralized resource for the spectroscopic identification of L-Tyrosine benzyl ester and its N-Boc and O-benzyl derivatives. The comparative data tables and detailed experimental protocols are intended to equip researchers with the necessary information for the confident synthesis, purification, and characterization of these vital building blocks in peptide synthesis and drug discovery. The subtle yet distinct differences in their spectroscopic signatures, particularly in the ¹H NMR and FT-IR spectra, serve as reliable diagnostic tools for monitoring reactions and confirming the identity of the desired products.
References
-
PrepChem. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
SpectraBase. (n.d.). O-Benzyl-L-tyrosine methyl ester hydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). L-tyrosine, benzyl ester, p-toluenesulfonate (salt) - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-L-tyrosine benzyl ester. Retrieved from [Link]
-
PubChem. (n.d.). O-benzyl-L-tyrosine. Retrieved from [Link]
-
PubChem. (n.d.). O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. Retrieved from [Link]
- Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). O-Benzyl-L-tyrosine benzyl ester hydrochloride. Retrieved from [Link]
- National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1133-1138.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000158). Retrieved from [Link]
-
Chem-Impex. (n.d.). O-Benzyl-L-tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]
-
PubChem. (n.d.). O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-L-tyrosine benzyl ester. Retrieved from [Link]
-
ChemBK. (n.d.). L-Tyrosine benzyl ester. Retrieved from [Link]
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- 3. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum [chemicalbook.com]
- 4. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]
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A Senior Application Scientist's Guide to Protected Tyrosine Derivatives in Peptide Synthesis
Welcome to an in-depth comparative analysis of protected tyrosine derivatives, a critical choice in the art and science of peptide synthesis. For researchers and drug development professionals, the successful incorporation of tyrosine is often pivotal for the biological activity of the final peptide. Its phenolic hydroxyl group, while functionally important, presents a synthetic challenge that demands robust and reliable protection.
This guide moves beyond a simple catalog of reagents. It is designed to provide you, a fellow scientist, with the causal reasoning behind strategic choices in peptide synthesis. We will dissect the performance of L-Tyrosine benzyl ester in its proper context and compare the workhorse derivatives—Fmoc-Tyr(tBu)-OH, Boc-Tyr(Bzl)-OH, and Z-Tyr(Bzl)-OH—grounding our discussion in the fundamental principles of orthogonality and reaction kinetics. Here, every protocol is a self-validating system, and every claim is substantiated by authoritative sources.
The Cornerstone of Peptide Synthesis: Orthogonal Protection
Successful peptide synthesis hinges on the principle of "orthogonality"—the ability to selectively remove one type of protecting group in the presence of others.[1] This allows for the sequential elongation of the peptide chain without unintended reactions at the C-terminus or on amino acid side chains. The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.
-
The Fmoc/tBu Strategy: This is the modern gold standard, offering true orthogonality. The N-α-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups (like tert-Butyl, tBu) and the resin linkage are cleaved by acid (e.g., trifluoroacetic acid, TFA).[2][3] This clear distinction in cleavage chemistry minimizes side reactions.
-
The Boc/Bzl Strategy: This classic method relies on graded acid lability.[4] The N-α-Boc group is removed with a moderate acid (TFA), while the side-chain protecting groups (like Benzyl, Bzl) and resin linkage require a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[4][5][6]
A Head-to-Head Comparison of Tyrosine Building Blocks
The choice of protected tyrosine derivative is dictated primarily by the overall synthetic strategy (Fmoc or Boc). Each option carries distinct advantages and potential pitfalls.
Fmoc-Tyr(tBu)-OH: The Modern Workhorse
This derivative is the overwhelmingly preferred choice for modern Fmoc-based SPPS.[3][7]
-
Protection Scheme: The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the phenolic hydroxyl is shielded by the acid-labile tert-Butyl (tBu) ether.[2]
-
Advantages:
-
Superior Orthogonality: The Fmoc group is removed with piperidine, which does not affect the tBu group or acid-labile resin linkers. The tBu group is stable during these cycles and is cleanly removed during the final TFA cleavage step.[2]
-
Milder Final Cleavage: Avoids the use of hazardous hydrofluoric acid (HF).
-
High Efficiency: Generally provides high coupling efficiency and minimizes side reactions when used with modern coupling reagents.[8][9]
-
-
Potential Issues:
-
While generally robust, the bulky tBu group can, in rare, sterically demanding sequences, slightly lower coupling efficiency, potentially requiring more potent coupling reagents or longer reaction times.
-
Boc-Tyr(Bzl)-OH: The Classic Reagent for Boc-SPPS
This derivative is a cornerstone of the Boc/Bzl strategy and has been used to synthesize countless bioactive peptides.[4][10]
-
Protection Scheme: The N-terminus is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, and the side chain is protected by the more acid-stable Benzyl (Bzl) ether.[4]
-
Advantages:
-
Proven Reliability: A well-established and extensively documented reagent.
-
Cost-Effective: Boc-amino acids are often less expensive than their Fmoc counterparts.
-
-
Potential Issues:
-
Incomplete Orthogonality: The Bzl group is not completely stable to the repeated TFA treatments required to remove the Boc group.[1] This can lead to partial deprotection of the tyrosine side chain during synthesis, especially in long peptides, which can then be acylated in subsequent steps.[11][12]
-
Benzyl Group Migration: Under repeated acidic conditions, a small portion of the benzyl protecting groups may migrate from the oxygen atom to the tyrosine ring.[10]
-
Harsh Final Cleavage: Requires extremely strong acids like HF or TFMSA for final deprotection, which can damage sensitive residues and requires specialized laboratory equipment.[4][6]
-
Z-Tyr(Bzl)-OH: A Tool for Solution-Phase Synthesis
Also known as Cbz-Tyr(Bzl)-OH, this derivative is less common in SPPS but remains valuable for solution-phase synthesis and fragment condensation.
-
Protection Scheme: The N-terminus is protected by the Benzyloxycarbonyl (Z or Cbz) group, and the side chain is protected by the Benzyl (Bzl) ether.[13][14]
-
Advantages:
-
Potential Issues:
-
Catalyst Poisoning: The presence of sulfur-containing amino acids (Cys, Met) can poison the palladium catalyst, making hydrogenolysis ineffective.
-
Limited SPPS Applicability: The conditions for Z-group cleavage are not readily compatible with standard SPPS workflows.
-
Comparative Summary of Key Properties
The table below summarizes the critical features of each derivative, providing a quick reference for strategic planning.
| Feature | Fmoc-Tyr(tBu)-OH | Boc-Tyr(Bzl)-OH | Z-Tyr(Bzl)-OH |
| N-α Protection | Fmoc (Base-Labile) | Boc (Acid-Labile) | Z/Cbz (H₂/Pd-C or Strong Acid) |
| Side-Chain Protection | t-Butyl (Acid-Labile) | Benzyl (Strong Acid-Labile) | Benzyl (H₂/Pd-C or Strong Acid) |
| N-α Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM[4] | H₂/Pd-C or HBr/AcOH[16] |
| Side-Chain Cleavage | TFA (concurrent with resin cleavage)[2] | HF, TFMSA (strong acid)[4] | H₂/Pd-C or HF[16] |
| Orthogonality | Excellent: Base/Acid separation[3] | Partial: Graded acid lability[1] | Good (with Hydrogenolysis) |
| Primary Application | Fmoc-SPPS[7] | Boc-SPPS[17] | Solution-Phase Synthesis[14] |
| Key Advantage | Mild conditions, high purity[3] | Well-established, cost-effective[6] | Non-acidic cleavage option |
| Potential Issue | Minor steric hindrance | Partial side-chain deprotection[12] | Incompatible with sulfur residues |
Contextualizing L-Tyrosine Benzyl Ester (H-Tyr-OBzl)
The term "L-Tyrosine benzyl ester" (H-Tyr-OBzl) refers to a tyrosine molecule where the C-terminal carboxylic acid is protected as a benzyl ester, while the N-α-amino group is free.[18][19] This is fundamentally different from the derivatives discussed above, which are used for chain elongation.
H-Tyr-OBzl serves two primary roles:
-
Starting Material for Resin Loading: In SPPS, the first amino acid is anchored to the resin via its C-terminus. While pre-loaded resins are common, one could use an N-α-protected Tyr (e.g., Boc-Tyr-OH) and a benzyl ester-linked resin (Merrifield resin) to start a synthesis. H-Tyr-OBzl itself is not directly used to load a standard resin but illustrates the benzyl ester protection strategy.
-
Component in Solution-Phase Synthesis: In solution-phase synthesis, a peptide is built sequentially in a solvent. An N-protected amino acid (like Z-Ala-OH) would be coupled to a C-protected amino acid (like H-Tyr-OBzl) to form the dipeptide Z-Ala-Tyr-OBzl.[20][21]
The benzyl ester protecting group is stable to the conditions used for both Boc and Fmoc removal but is cleaved by strong acid (HF) or catalytic hydrogenolysis, making it fully compatible with the Boc/Bzl strategy.[5][15]
Validated Experimental Protocols
The following are standardized, single-cycle protocols for incorporating a tyrosine residue on a solid support. These methodologies are based on a 0.1 mmol synthesis scale and should be adapted as necessary.
Protocol 1: Incorporation via Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy)
This protocol assumes the synthesis is proceeding on a peptide-resin with a free N-terminal amine.
Methodology:
-
Resin Preparation: Ensure the peptide-resin is swollen in Dimethylformamide (DMF) and the previous Fmoc group has been removed, exposing the free amine.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the peptide-resin. Agitate at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[2]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next coupling cycle.
Protocol 2: Incorporation via Boc-Tyr(Bzl)-OH (Boc/Bzl Strategy)
This protocol assumes the synthesis is proceeding on a peptide-resin with a free N-terminal amine (as a TFA salt).
Methodology:
-
Resin Preparation: The peptide-resin from the previous cycle has had its Boc group removed with TFA, leaving the N-terminal amine as a TFA salt.
-
Neutralization: Wash the resin with DCM (3x). Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Drain and repeat. Wash thoroughly with DCM (5x) to remove excess base.[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/HBTU solution to the neutralized resin, followed by DIPEA (0.8 mmol, 8 eq.). Agitate at room temperature for 30-60 minutes.
-
Monitoring: Perform a ninhydrin test to confirm reaction completion.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
Boc Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate for 2 minutes, drain, and add a fresh aliquot. Agitate for 20-30 minutes.[4]
-
Final Wash: Drain the TFA solution and wash the resin with DCM (5x). The resin now bears a new N-terminal amine salt, ready for the next neutralization and coupling cycle.
Troubleshooting & Field-Proven Insights
-
Challenge: Racemization
-
Causality: Racemization of the activated amino acid can occur via the formation of an oxazolone intermediate, particularly with prolonged activation times or in the presence of excess base.[22][23] Histidine and Cysteine are especially prone to this, but any residue can be affected.[24]
-
Scientist's Solution: The risk is minimized by using urethane-protected amino acids (Boc and Fmoc) and by adding auxiliary nucleophiles like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to the coupling reaction.[11] These additives suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[25] Modern uronium salt activators like HATU and HCTU are pre-formulated with such additives.
-
-
Challenge: Benzyl Ether Instability in Boc-SPPS
-
Causality: The benzyl ether of tyrosine is more susceptible to acid cleavage than the benzyl ethers of serine or threonine.[11] The repeated TFA deprotection steps in a long synthesis can cause cumulative, partial cleavage of the Tyr(Bzl) side-chain protection.[12]
-
Scientist's Solution: For syntheses of long peptides containing tyrosine early in the sequence, consider using a more acid-stable protecting group. The 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) group offers significantly greater stability to TFA while still being readily cleaved by HF.[1][11]
-
Conclusion and Recommendation
The selection of a protected tyrosine derivative is a critical decision that impacts workflow, purity, and the final yield of the target peptide.
-
For the vast majority of modern solid-phase peptide synthesis applications, Fmoc-Tyr(tBu)-OH is the superior choice . Its integration into the truly orthogonal Fmoc/tBu strategy allows for milder reaction conditions, reduces the risk of side reactions related to premature deprotection, and avoids the use of highly hazardous reagents like HF.[3]
-
Boc-Tyr(Bzl)-OH remains a powerful and effective reagent within the context of Boc/Bzl SPPS . Its use is well-justified for specific, established protocols or when cost is a primary driver. However, researchers must be vigilant about the potential for side-chain deprotection during long syntheses and be equipped to handle strong-acid cleavage.[4]
-
L-Tyrosine Benzyl Ester (H-Tyr-OBzl) and Z-Tyr(Bzl)-OH are specialized tools, primarily finding their utility in solution-phase synthesis and fragment condensation, where their unique cleavage properties (e.g., hydrogenolysis) can be leveraged to great effect.[14][15]
Ultimately, the most effective strategy is one chosen with a full understanding of the underlying chemistry. By aligning your choice of protected amino acid with your overall synthetic plan and being aware of the potential pitfalls, you can navigate the complexities of peptide synthesis with confidence and precision.
References
- Benchchem. (n.d.). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Pharmaffiliates. (n.d.). Discover Z-Tyr(Bzl)-OH: Your Key N-Protected Amino Acid for Advanced Peptide Synthesis.
- Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3].
- Benchchem. (n.d.). A Comparative Guide to Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Me)-OH in Peptide Synthesis.
- Pharmaffiliates. (2026). Sourcing High-Purity Amino Acid Derivatives for Peptide Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Z-Tyr(Bzl)-OH: A Versatile Amino Acid Derivative for Your Research Needs.
- Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH; CAS 71989-38-3.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Cayman Chemical. (n.d.). Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).
- Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
- Coconote. (2025). Peptide Synthesis and Protecting Groups.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Benchchem. (n.d.). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
- Alfa Chemistry. (n.d.). CAS 2130-96-3 Boc-Tyr(Bzl)-OH.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Ghosh, K., & Lubell, W. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Arens, J. F. (1957). Process for the synthesis of peptides. Google Patents. US2793204A.
- Abd. Rashid, N., & Akhir, N. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8), 08017.
- Chem-Impex. (n.d.). L-Tyrosine benzyl ester.
- Benchchem. (n.d.). Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis.
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A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity
Introduction: The Imperative of Chirality in Drug Development
In the world of pharmaceuticals, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a critical determinant of biological activity. Many drug molecules are 'chiral', meaning they exist in two non-superimposable mirror-image forms known as enantiomers.[1][2] While chemically identical, these enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological properties within the chiral environment of the human body.[3][4][5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[6]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs.[3][7][8] This regulatory landscape makes the accurate determination of enantiomeric purity a non-negotiable aspect of drug development and quality control.[7][9][10][] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the definitive gold standard for this task, offering the high selectivity required to resolve these mirror-image isomers.[2][4][12]
This guide provides a comprehensive, field-proven framework for developing, validating, and implementing robust chiral HPLC methods. We will move beyond rote protocols to explore the underlying science, compare the critical components of the system, and provide actionable strategies for achieving reliable and accurate enantiomeric purity analysis.
The Foundation: Mechanisms of Chiral Recognition
To achieve separation, the enantiomers must be introduced into a chiral environment where they can form transient, diastereomeric complexes with differing stabilities.[13][14] In chiral HPLC, this environment is created by the Chiral Stationary Phase (CSP). The prevailing mechanism for this recognition is the three-point interaction model .[3][14] This model posits that for successful discrimination, one enantiomer must interact with the CSP at a minimum of three simultaneous points, while its mirror image can only interact at two or fewer points.[14] This difference in interaction energy leads to different retention times and, thus, separation.
These interactions can include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
The selection of a CSP is therefore a decision about which types of interactions are most likely to be effective for a given analyte.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Comparative Guide to Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in chiral method development.[4] No single column can separate all enantiomers, so an understanding of the major types is essential for an effective screening strategy.
| CSP Type | Primary Mechanism(s) | Key Advantages | Common Applications & Considerations |
| Polysaccharide-based | Steric hindrance, hydrogen bonding, dipole-dipole within "chiral pockets".[13] | Broadest applicability (>90% of separations); multimodal (NP, RP, Polar Organic); robust immobilized versions available.[13][16] | The first choice for initial screening. Coated phases have solvent restrictions. Immobilized phases are more versatile but costlier.[13] |
| Macrocyclic Glycopeptide | Inclusion complexation, ionic, hydrogen bonding.[1] | Excellent for ionizable and polar compounds; multimodal capabilities including a unique Polar Ionic Mode (PIM). | Highly effective for complex molecules like peptides and natural products. Extremely robust. |
| Cyclodextrin-based | Inclusion complexation into a hydrophobic cavity.[1][3][15] | Works well in reversed-phase mode; effective for analytes with aromatic rings that can fit into the "bucket" structure.[3][13] | Good for low-molecular-weight pharmaceuticals and environmental contaminants.[3] |
| Pirkle (Brush-type) | π-π interactions, hydrogen bonding, dipole stacking.[13][15] | Highly efficient and robust due to being chemically bonded to silica. | Lower initial success rate ("hit rate") but can provide excellent, high-efficiency separations when effective.[13] |
| Protein-based | Multiple hydrophobic and polar interactions on the protein surface.[15][17] | Broad selectivity due to complex protein structure. | Restricted to reversed-phase; low sample capacity (not suitable for purification); susceptible to denaturation and poisoning.[13][16] |
A Strategic Workflow for Chiral Method Development
A trial-and-error approach is inefficient.[3] A systematic screening and optimization strategy is paramount for timely success.
Caption: A Systematic Workflow for Chiral HPLC Method Development.
Experimental Protocol: Systematic Screening
Objective: To efficiently identify a promising CSP and mobile phase combination.
1. Analyte Preparation:
-
Prepare a stock solution of the racemic analyte at ~1 mg/mL in a suitable solvent (e.g., Ethanol, Methanol).
-
Dilute to a working concentration of ~0.1-0.2 mg/mL using the initial mobile phase.
2. Primary Screening (Normal Phase):
-
Columns: Chiralpak® AD-H, Chiralcel® OD-H (or equivalent amylose and cellulose-based CSPs).[3]
-
Mobile Phases:
-
A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
B: n-Hexane / Ethanol (90:10, v/v)
-
-
Additives (if necessary):
-
Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at analyte λmax.
-
Procedure: Sequentially screen the analyte on each column with each mobile phase.
3. Secondary Screening (Reversed-Phase & Polar Organic):
-
Columns: CHIROBIOTIC™ V2, CYCLOBOND™ I 2000 DM (or equivalent macrocyclic glycopeptide and cyclodextrin CSPs).[19]
-
Mobile Phases:
-
C (Reversed-Phase): Acetonitrile / 0.1% Ammonium Acetate buffer, pH 4.1
-
D (Polar Organic): Methanol / Acetonitrile (50:50, v/v)
-
E (Polar Ionic): Methanol + 0.1% Acetic Acid + 0.01% Ammonium Hydroxide
-
-
Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at analyte λmax.
-
Procedure: If no separation is found in the primary screen, proceed with this secondary set.
Experimental Protocol: Method Optimization
Objective: To refine the selected conditions to achieve baseline resolution (Rs > 1.5) with optimal analysis time and peak shape.
1. Mobile Phase Composition:
-
Systematically vary the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). For example, test 95:5, 90:10, 85:15, 80:20 (weak:strong).
-
Causality: Increasing the strong solvent percentage will decrease retention time but may also reduce selectivity. The goal is to find a balance.[3]
2. Flow Rate:
-
Evaluate flow rates from 0.5 mL/min to 1.5 mL/min.
-
Causality: Lower flow rates often increase column efficiency and improve resolution, but at the cost of longer run times.[18][20]
3. Temperature:
-
Investigate a range of column temperatures (e.g., 15°C, 25°C, 40°C).
-
Causality: Enantiomeric separations are often enthalpically driven, meaning lower temperatures typically increase selectivity and resolution.[6][18] However, this is not universal and should be experimentally verified.
4. Additive Concentration:
-
If an additive was required, optimize its concentration (e.g., 0.05%, 0.1%, 0.2% TFA).
-
Causality: Additives suppress ionization of the analyte and/or stationary phase, improving peak shape and sometimes altering selectivity.[18]
Method Validation: Ensuring Trustworthiness and Compliance
Once an optimal separation is achieved, the method must be validated to prove it is fit for its intended purpose. For enantiomeric purity, the undesired enantiomer is treated as an impurity, and validation must adhere to ICH Q2(R1) guidelines.[2][4][21]
| Validation Parameter | Purpose & Rationale | Typical Acceptance Criteria |
| Specificity | Ensure the method can unequivocally assess each enantiomer in the presence of other components (impurities, degradants). | Baseline resolution (Rs > 1.5) between enantiomers and from all other peaks. |
| Limit of Quantitation (LOQ) | Determine the lowest amount of the undesired enantiomer that can be reliably quantified. Crucial for impurity control. | Signal-to-Noise ratio ≥ 10.[20] |
| Limit of Detection (LOD) | Determine the lowest amount of the undesired enantiomer that can be detected. | Signal-to-Noise ratio ≥ 3.[20] |
| Linearity | Confirm a proportional relationship between detector response and the concentration of the undesired enantiomer. | Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer from LOQ to ~120% of the specification limit.[21] |
| Accuracy (Recovery) | Demonstrate the closeness of test results to the true value by spiking the desired enantiomer with known amounts of the undesired one. | Recovery typically within 90-110% for the impurity at various levels.[20] |
| Precision | Assess the method's consistency through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). | RSD ≤ 15% at the LOQ; RSD ≤ 5% at higher concentrations for the undesired enantiomer.[21][22] |
| Robustness | Show the method's reliability with respect to small, deliberate variations in parameters (e.g., ±5% mobile phase composition, ±0.1 mL/min flow, ±2°C temp). | System suitability parameters (e.g., resolution) remain within acceptable limits. |
Experimental Protocol: Key Validation Experiments
Objective: To formally validate the optimized chiral HPLC method.
1. Specificity:
-
Inject the desired enantiomer (pure), the racemate, and a placebo (if applicable).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze to ensure separation from any degradants.
2. LOQ & Linearity of the Undesired Enantiomer:
-
Prepare a stock solution of the racemate.
-
Prepare a series of dilutions spanning from the expected LOQ (e.g., 0.05% of the nominal concentration) up to a level above the specification limit (e.g., 1.0%).
-
Inject each concentration (n=3) and plot the peak area of the undesired enantiomer against its concentration. Determine r² from the regression line. The lowest concentration meeting S/N ≥ 10 and acceptable precision is the LOQ.[21]
3. Accuracy:
-
Prepare a solution of the pure, desired enantiomer at the nominal analytical concentration.
-
Spike this solution with the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analyze each sample in triplicate and calculate the percent recovery.
4. Precision:
-
Repeatability: Analyze six separate preparations of a sample spiked with the undesired enantiomer at the specification limit on the same day. Calculate the RSD of the area percent.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. Compare the results.
Conclusion: From Art to Science
Successfully determining enantiomeric purity via chiral HPLC is a blend of scientific principle and systematic experimentation. By understanding the mechanisms of chiral recognition, making an informed comparison of available stationary phases, and executing a logical workflow for method development and validation, researchers can move from a speculative art to a robust, reliable science. This structured approach not only ensures the generation of accurate, defensible data but also aligns with the stringent regulatory expectations that govern the pharmaceutical industry, ultimately contributing to the development of safer and more effective medicines.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]
-
CHIRAL HPLC. (n.d.). Slideshare. Retrieved from [Link]
-
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PMC - NIH. Retrieved from [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Inc. Retrieved from [Link]
-
Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Chiral Column Differences: Standard vs H-Series Explained. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus. Retrieved from [Link]
-
HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. (n.d.). Semantic Scholar. Retrieved from [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies. Retrieved from [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). ICH. Retrieved from [Link]
-
Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025). Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. (n.d.). Chromatography Today. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved from [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. Retrieved from [Link]
-
(PDF) Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Chiral Separations 1: How do our GC chiral columns compare? (2021). Restek. Retrieved from [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PubMed Central. Retrieved from [Link]
-
Overview & Determination of Enantiomeric Impurities. (2020). Veeprho. Retrieved from [Link]
-
Detection of Chiral Drugs Using HPLC with CD Detection. (n.d.). LCGC International. Retrieved from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA). Retrieved from [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom. Retrieved from [Link]
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- 18. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
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- 22. dujps.com [dujps.com]
Safety Operating Guide
Navigating the Safe Handling of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate: A Guide for Laboratory Professionals
For researchers in the dynamic fields of drug discovery and development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, a key building block in synthetic chemistry. As your trusted partner, we aim to deliver value beyond the product itself, ensuring you can work with confidence and precision.
While this compound, also known as L-Tyrosine benzyl ester, is not classified as a hazardous substance in its free base form, it is crucial to adhere to best laboratory practices. Closely related salts, such as the p-toluenesulfonate salt, are known to cause skin, eye, and respiratory irritation, underscoring the importance of a cautious and well-informed approach.[1] This guide is structured to provide a comprehensive operational plan, from initial risk assessment to final disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. While one safety data sheet for a closely related compound, O-Benzyl-L-tyrosine, indicates it is not a hazardous substance or mixture, another for its tosylate salt form indicates a potential for irritation.[1] Therefore, a conservative approach to PPE is warranted to mitigate any potential risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes of the solid compound or solutions, which could cause eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. It is good practice to wash hands thoroughly after handling.[1][2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from potential spills.[2] |
| Respiratory Protection | Generally not required under normal handling of small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a dust mask or respirator may be considered. | Minimizes the potential for inhalation of fine particles, which may cause respiratory irritation.[1] |
II. Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and efficient use of this compound in the laboratory. The following step-by-step guide outlines the key procedural considerations.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard information.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[3] Protect from direct sunlight.[2]
B. Handling and Use
-
Designated Area: Conduct all handling of the compound in a designated area of the laboratory, away from high-traffic zones.
-
Ventilation: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's stability.
-
Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Caption: Step-by-step workflow for handling this compound.
C. Spill Management
In the event of a small spill:
-
Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material to contain the spill.
-
Cleanup: Carefully sweep or scoop the spilled material into a designated waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the contaminated materials as chemical waste.
III. Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with this compound should be handled as chemical waste.
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage of Waste: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[1] Never dispose of this compound down the drain or in the regular trash.
Caption: A clear and compliant chemical waste disposal plan.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and a secure laboratory environment. Our commitment to your success extends beyond the products we provide; it encompasses the knowledge and support you need to achieve your research goals.
IV. References
-
Loba Chemie. (2019, February 2). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
